The table below summarizes the core inhibitory activities of momelotinib and their therapeutic consequences.
| Target | Primary Signaling Pathway | Biological Consequence of Inhibition | Therapeutic Effect in Myelofibrosis |
|---|---|---|---|
| JAK1 / JAK2 [1] | JAK-STAT [2] | Suppression of pro-inflammatory cytokine signaling and myeloproliferation [2] | Reduction in splenomegaly and improvement in constitutional symptoms (e.g., fatigue, night sweats) [3] [1] |
| ACVR1 (ALK2) [1] | Hepcidin production via BMP6/ACVR1/SMAD and IL-6/JAK/STAT3 pathways [4] [5] | Decreased circulating hepcidin levels, increased iron availability for erythropoiesis [1] [4] | Improvement in anemia; reduced transfusion dependency [3] [5] |
This compound and its major human metabolite M21 exhibit higher inhibitory activity for JAK2 compared to JAK3 and TYK2 [1]. Its inhibition of ACVR1 is the key differentiator from other JAK inhibitors, directly countering the iron-restricted erythropoiesis common in myelofibrosis [2] [4].
The following diagram illustrates the signaling pathways involved in myelofibrosis and the points of inhibition by this compound.
This diagram shows how this compound's dual inhibition of JAK1/JAK2 and ACVR1 pathways simultaneously targets the major clinical manifestations of myelofibrosis [1] [5].
Clinical and translational studies have validated this compound's mechanism, particularly its effect on hepcidin and anemia.
Phase 2 Open-Label Translational Biology Study (NCT02515630) [4]
Data from pivotal phase 3 trials confirm the therapeutic benefits of this compound's mechanism.
| Trial Name | Patient Population & Comparator | Key Efficacy Findings Related to Mechanism of Action |
|---|
| SIMPLIFY-1 [6] | JAKi-naïve MF patients vs Ruxolitinib | Spleen Response (SVR35¹): 26.5% (Mom) vs 29% (Rux) (Non-inferior) Transfusion Independence²: 67% (Mom) vs 49% (Rux) at Wk 24 | | SIMPLIFY-2 [6] | JAKi-experienced MF patients vs BAT (89% Ruxolitinib) | Spleen Response (SVR35¹): 7% (Mom) vs 6% (BAT) Transfusion Independence²: Mom demonstrated improved anemia outcomes vs BAT | | MOMENTUM [3] [6] | Symptomatic & anemic JAKi-experienced MF patients vs Danazol | Symptom Response (TSS³): 25% (Mom) vs 9% (Danazol) Spleen Response (SVR35¹): 22% (Mom) vs 3% (Danazol) Transfusion Independence²: 30% (Mom) vs 20% (Danazol) |
This compound's unique ACVR1 inhibition raises prospects for other myeloid neoplasms associated with ineffective erythropoiesis, particularly conditions with elevated hepcidin and iron-restricted anemia [2]. Promising targets include:
This compound represents a significant advancement in myelofibrosis therapy. Its triple-inhibition mechanism provides a comprehensive approach, making it an ideal choice for myelofibrosis patients, particularly those burdened by anemia.
This compound is a small molecule drug with a molecular formula of C₂₃H₂₂N₆O₂ and an average molecular mass of 414.469 g/mol [1] [2] [3]. Its IUPAC name is N-(Cyanomethyl)-4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzamide, which clearly defines it as an anilinopyrimidine derivative [4] [3].
The core structure consists of a 4-pyrimidinyl group linked to a benzamide on one side and an anilino group on the other. The anilino group is further substituted at the para position with a morpholine ring. A key feature is the cyanomethyl substituent on the benzamide nitrogen [5].
This compound has a dual mechanism of action, functioning as an ATP-competitive inhibitor for two key pathways:
The diagram below illustrates how this compound's dual inhibition simultaneously targets myeloproliferative symptoms and anemia.
This compound's dual mechanism simultaneously targets disease symptoms and anemia.
The table below summarizes key inhibitory and pharmacokinetic properties of this compound.
| Parameter | Value | Details / Comments |
|---|---|---|
| JAK1 IC₅₀ | 11 nM [2] [5] | ATP-competitive inhibitor [2]. |
| JAK2 IC₅₀ | 18 nM [2] [5] | Also inhibits mutant JAK2V617F [2]. |
| ACVR1/ALK2 IC₅₀ | Information not specified in search results | Preclinically linked to hepcidin reduction & erythropoiesis [6]. |
| Bioavailability | ~97% [2] | Oral administration. |
| Protein Binding | ~91% [2] | Bound to plasma proteins. |
| Elimination Half-Life | 4 - 8 hours [2] | Applies to both this compound & its major metabolite M21. |
The synthesis of this compound is achieved through a convergent approach, culminating in an amide bond formation as the key step [5].
Key Synthesis Step: Amide Coupling
This procedure describes the coupling of a carboxylic acid precursor with aminoacetonitrile hydrochloride to form the final this compound structure [5].
Reagents & Materials:
Procedure:
Yield & Identification: This method yields this compound as a yellow solid with a 90% yield [5]. The compound can be characterized by its melting point (232-234°C) and spectroscopic data (IR, MS) as reported [5].
This compound is approved for the treatment of intermediate or high-risk primary or secondary myelofibrosis in adults with anemia [2] [4] [9]. Its unique ability to improve anemia outcomes, in addition to reducing spleen size and symptom burden, differentiates it from other JAK inhibitors like ruxolitinib [8] [6] [9].
The table below summarizes efficacy data from key clinical trials, focusing on its impact on anemia.
| Trial Name | Patient Population | Primary Efficacy Findings (Week 24) |
|---|
| SIMPLIFY-1 [9] | JAK-inhibitor naïve | Transfusion Independence: 66.5% (this compound) vs 49.3% (Ruxolitinib). Spleen Volume Reduction (≥35%): this compound was non-inferior to Ruxolitinib. | | MOMENTUM [9] | Previously JAK-inhibitor treated, symptomatic, anemic | Total Symptom Score (TSS) Reduction (≥50%): Superior for this compound vs Danazol. Transfusion Independence Rate: 31% (this compound). |
Momelotinib has a multi-modal mechanism of action that uniquely addresses the key clinical manifestations of myelofibrosis (MF): splenomegaly, constitutional symptoms, and anemia [1] [2]. Its preclinical profile was designed around inhibiting two central targets:
The diagram below illustrates how these pathways contribute to this compound's clinical effects.
This compound's dual mechanism of action in myelofibrosis.
The tables below summarize key quantitative data from biochemical and cellular assays for this compound and its major active metabolite, M21.
Table 1: In Vitro Binding and Cellular Activity [1]
| Parameter | This compound | Metabolite M21 |
|---|---|---|
| JAK1 Binding (Kd, nM) | 28 | 53 |
| JAK2 Binding (Kd, nM) | 0.13 | 0.79 |
| ACVR1 Binding (Kd, nM) | 8.6 | 38 |
| IL-6-stimulated pSTAT3 (EC50, nM) | 259 | 689 |
| TPO-stimulated pSTAT5 (EC50, nM) | 60 | 725 |
| BMP6-stimulated Hepcidin (EC50, nM) | 652 | 1420 |
Abbreviations: Kd, Dissociation constant; EC50, Half-maximal effective concentration; IL-6, Interleukin-6; pSTAT, Phosphorylated STAT; TPO, Thrombopoietin; BMP6, Bone morphogenetic protein 6.
Table 2: Key In Vitro and In Vivo Findings [1]
| Assay/Model Type | System | Key Finding |
|---|---|---|
| Cell Proliferation Assay | HEL92.1.7 cells (JAK2 V617F mutant) | Mean IC50 of 1.8 µM |
| Cell Proliferation Assay | Ba/F3 cells (TEL-JAK2 fusion) | Mean IC50 of 0.8 µM |
| In Vivo Model | Murine model of MF (JAK2 V617F) | Normalized cytokine levels, reduced spleen size, and improved bone marrow fibrosis |
Abbreviations: IC50, Half-maximal inhibitory concentration.
The pivotal preclinical studies that established this compound's efficacy utilized the following methodologies [1]:
The preclinical data for this compound established a strong rationale for its clinical development, highlighting its unique dual inhibitory profile. Its ability to simultaneously target the pathogenic JAK-STAT pathway and the ACVR1/hepcidin axis differentiates it from other JAK inhibitors and provides a clear mechanism for its beneficial effects on anemia, which have been confirmed in later clinical trials [4] [3] [5].
Momelotinib's disposition involves several key processes:
The following diagram maps the key metabolic pathways and pharmacokinetic fate of this compound in the body:
Clinical DDI studies in healthy volunteers provide crucial insights for this compound's use in polypharmacy scenarios, which are common in its patient population [2].
This compound as a Victim Drug The potential for medications to increase (inhibitors) or decrease (inducers) this compound exposure was tested:
This compound as a Perpetrator Drug The potential for this compound to alter the exposure of co-administered drugs was also evaluated:
Cmax by 220% and AUC by 170%, confirming it is a potent clinical inhibitor of the BCRP transporter [2].The table below summarizes the quantitative changes from these key clinical DDI studies:
| Coadministered Drug | Change in this compound Exposure | Change in Coadministered Drug's Exposure | Clinical Recommendation |
|---|
| Ritonavir (CYP3A4 Inhibitor) | this compound: ↑14% AUC M21: ↑24% AUC | Not Applicable | No action needed [2]. | | Rifampin (OATP1B Inhibitor) | this compound: ↑57% AUC | Not Applicable | Monitor for adverse reactions; consider this compound dose modification [2]. | | Midazolam (CYP3A4 Substrate) | Not Applicable | Midazolam: ↓16% AUC Metabolite: ↓16% AUC | No dose adjustment needed for CYP3A4 substrates [2]. | | Rosuvastatin (BCRP Substrate) | Not Applicable | Rosuvastatin: ↑170% AUC, ↑220% Cmax | Consider dose reduction or use alternative to BCRP substrates [2]. |
The clinical DDI data is derived from a phase I, single-center, fixed-sequence, open-label, multiple-dose study in healthy volunteers [2]. The methodology for the key cohorts is outlined below.
Overall Study Design [2]
Cmax), area under the concentration-time curve (AUC), time to reach Cmax (Tmax), and half-life (t1/2).Cohort-Specific Protocols [2]
The table below summarizes the key absorption, distribution, metabolism, and excretion characteristics of momelotinib.
| Parameter | Description / Value |
|---|
| Bioavailability & Absorption | • High oral bioavailability (~97%) [1]. • Rapidly absorbed; median Tmax at steady state is 2 hours [2] [1]. • Food intake (high-fat or low-fat) has no clinically significant effect on exposure [1]. | | Distribution | • Mean apparent volume of distribution (Vss) is 984 L (CV% 118%), suggesting extensive tissue distribution [1]. • Plasma protein binding is 91% [1]. | | Metabolism | • Metabolized by multiple Cytochrome P450 (CYP) enzymes: CYP3A4 (36%), CYP2C8 (19%), CYP2C9 (17%), CYP2C19 (19%), and CYP1A2 (9%) [2] [3] [1]. • The morpholine ring is initially oxidized by CYPs, then further metabolized by aldehyde oxidase (AO) to form the major active metabolite, M21 [3] [1]. | | Excretion | • Following a single oral dose, 97% of the radioactive dose was recovered [3]. • Feces is the primary route (69.3%); 12.6% as unchanged parent drug [3] [1]. • Urine is a secondary route (27.5%); 0.6% as unchanged parent drug [3] [1]. • The metabolite M21 accounted for ~12% of the dose in feces and ~11% in urine [3]. | | Half-life & Clearance | • Elimination half-life for this compound and its M21 metabolite is 4 to 8 hours [2] [1]. • Mean apparent clearance is 103 L/h (CV% 87%) [1]. |
The following diagram illustrates the primary metabolic pathway of this compound and the enzymes involved, which is critical for understanding its disposition and potential drug-drug interactions.
Clinical DDI studies provide actionable guidance for co-administration. The major active metabolite M21 contributes significantly to overall pharmacological activity, with a metabolite-to-parent AUC ratio of 1.4–2.1 at steady state [2] [1].
| Precipitant Drug | Object Drug | Interaction Finding | Clinical Recommendation |
|---|---|---|---|
| Ritonavir (strong CYP3A4 inhibitor) | This compound | • Minimal increase in this compound exposure (AUC ↑14%) and M21 (AUC ↑24%) [3]. | No clinically relevant interaction; can be co-administered without dose adjustment [3]. |
| Rifampin (single-dose; OATP1B1/1B3 inhibitor) | This compound | • Moderate increase in this compound exposure (AUC ↑57%) [3]. | Monitor for adverse reactions; consider this compound dose modification with OATP1B1/B3 inhibitors [3]. |
| Rifampin (multiple-dose; strong CYP3A4 inducer) | This compound | • Moderate decrease in this compound exposure (AUC ↓46% vs. single-dose rifampin). Net effect vs. This compound alone is a 15% decrease in AUC [3]. | Can be co-administered, but monitor for potential reduction in this compound efficacy [3]. |
| This compound | Midazolam (sensitive CYP3A4 substrate) | • No significant change in midazolam exposure (AUC ↓16%) [3]. | No dose adjustment needed for co-administered CYP3A4 substrates [3]. |
| This compound | Rosuvastatin (BCRP substrate) | • Significant increase in rosuvastatin exposure (Cmax ↑220%, AUC ↑170%) [3]. | This compound is a BCRP inhibitor. Consider dose modification or alternative drugs for BCRP substrates [3]. |
For researchers, here are the methodologies from the pivotal clinical DDI study.
The core mechanism involves inhibition of the Activin A receptor type I (ACVR1, also known as ALK2) in the liver. This leads to decreased production of the iron-regulatory hormone hepcidin [1] [2] [3].
The signaling pathway and physiological effects are summarized below:
This compound inhibits ACVR1 to reduce hepcidin, increasing iron availability for erythropoiesis.
Preclinical and clinical studies demonstrate hepcidin reduction and anemia improvement.
| Study Type / Model | Key Findings Related to this compound | Reference |
|---|---|---|
| Preclinical Rodent Model (ACD) | Normalized hemoglobin and RBC count; Decreased hepcidin via ACVR1 inhibition; Increased serum iron and ferroportin expression. | [1] [2] |
| Phase 2 Translational Study (N=41, transfusion-dependent MF patients) | 41% achieved transfusion independence (TI) ≥12 weeks; Acute and persistent decrease in blood hepcidin; Increased iron availability and erythropoiesis markers. | [3] |
| Phase 3 Clinical Trials (SIMPLIFY-1 & SIMPLIFY-2) | Anemia benefits confirmed in large cohorts; 17% more JAKi-naïve patients achieved/maintained TI vs. ruxolitinib; Two-fold more JAKi-exposed patients achieved/maintained TI vs. BAT. | [4] [5] |
From the Preclinical Rodent Model (Anemia of Chronic Disease) [1]
From the Phase 2 Translational Study in Myelofibrosis Patients [3]
This compound represents a targeted therapeutic strategy for anemia of chronic disease, particularly in myelofibrosis. Its unique dual inhibition of JAK1/2 and ACVR1 addresses both inflammatory signaling and iron restriction, a combination not found in other JAK inhibitors like ruxolitinib [1] [4]. The experimental data confirms that the anemia improvement is specifically linked to ACVR1 inhibition and hepcidin reduction, not a direct effect on JAK2-mediated erythropoiesis [1].
For researchers, this highlights:
This compound exerts its effects through two primary, distinct mechanisms.
JAK-STAT Pathway Inhibition: this compound is a potent ATP-competitive inhibitor of Janus kinase 1 (JAK1) and JAK2. [1] It suppresses the hyperactive JAK-STAT signaling, a hallmark of myelofibrosis pathogenesis often driven by mutations in JAK2, CALR, or MPL. [2] [1] This inhibition leads to reduced proliferation of myeloid cells and normalization of inflammatory cytokine production, which in turn alleviates splenomegaly and constitutional symptoms. [1]
ACVR1 Inhibition and Anemia Benefit: this compound uniquely inhibits activin A receptor, type 1 (ACVR1). [2] [1] ACVR1 mediates hepcidin expression via the BMP6/ACVR1/SMAD pathway. [3] Hepcidin is a key regulator of iron homeostasis; elevated levels, common in inflammatory states like myelofibrosis, sequester iron and lead to functional iron deficiency and impaired erythropoiesis. [1] By inhibiting ACVR1, this compound reduces hepcidin production, increasing serum iron availability and restoring effective red blood cell production in the bone marrow. [1] [3] This mechanism underlines its specific indication for myelofibrosis patients with anemia.
The diagram below illustrates how these two pathways contribute to this compound's therapeutic effects.
The potency of this compound and its major active metabolite, M21, can be quantified through their binding affinities and inhibitory concentrations. M21 has approximately 40% of the pharmacological activity of the parent compound. [1]
Table 1: In Vitro Binding and Inhibitory Activity of this compound and M21 [1]
| Parameter | This compound | M21 (Metabolite) |
|---|---|---|
| JAK1 Binding (Kd, nM) | 28 | 53 |
| JAK2 Binding (Kd, nM) | 0.13 | 0.79 |
| ACVR1 Binding (Kd, nM) | 8.6 | 38 |
| JAK2 V617F Mutant (IC50, nM) | 2.8 | Not Reported |
| IL-6-stimulated pSTAT3 (EC50, nM) | 259 | 689 |
| BMP6-stimulated hepcidin RNA (EC50, nM) | 652 | 1420 |
Abbreviations: Kd, Dissociation Constant; IC50, Half Maximal Inhibitory Concentration; EC50, Half Maximal Effective Concentration.
The following methodologies are central to elucidating this compound's mechanism of action and efficacy.
Beyond myelofibrosis, this compound has shown high efficacy as a type I inhibitor of FLT3 (FMS-like tyrosine kinase 3), including against mutant forms resistant to other FLT3 inhibitors like quizartinib. [5]
Table 2: Key Findings in FLT3-Mutant Acute Myeloid Leukemia (AML) [5]
| Aspect | Finding |
|---|---|
| Inhibition Type | Type I inhibitor (binds active DFG-in conformation of FLT3). |
| Targets | FLT3-ITD and activation loop mutants (D835Y, D839G, Y842H). |
| Resistance | Less effective against gatekeeper mutant F691L, though sensitivity can be restored with compound mutations (e.g., F691L/Y842H). |
| Structural Basis | Molecular docking shows hydrogen bonds with Cys694 (hinge region), Glu817, and Ser618 (P-loop). |
| Synergistic Effect | Suppresses intrinsic resistance conferred by hematopoietic cytokines (GM-CSF, IL-3). |
The table below summarizes the core in vitro potency data for this compound against its key kinase targets.
| Target | IC50 (nM) | Assay Type | Key Findings / Selectivity |
|---|---|---|---|
| JAK1 | 11 nM [1] | Cell-free assay | ~10-fold selectivity versus JAK3 [1]. |
| JAK2 | 18 nM [1] | Cell-free assay | Potent inhibition of JAK2V617F mutant signaling [1]. |
| JAK3 | 155 nM [1] | Cell-free assay | IC50 of 155 nM demonstrates selectivity over JAK3 [1]. |
| TYK2 | 17 nM [1] | Cell-free assay | Potency similar to JAK1/2 [1]. |
| ACVR1 | N/A in results | N/A in results | Inhibits hepcidin production via ACVR1, alleviating anemia in MF patients [2]. |
For context, the following table provides in vitro potency data for ruxolitinib, another JAK1/2 inhibitor, showing its different selectivity profile.
| Target | IC50 (nM) | Assay Type |
|---|---|---|
| JAK1 | 3.3 nM [3] | Cell-free assay |
| JAK2 | 2.8 nM [3] | Cell-free assay |
| JAK3 | > 430 nM (Estimated from selectivity) [3] | Cell-free assay |
The key findings on this compound's activity are derived from standardized kinase and cellular proliferation assays.
This compound exerts its effects by inhibiting two key pathways. The diagram below illustrates its dual mechanism of action in myelofibrosis.
This compound's dual inhibition of JAK-STAT and ACVR1 pathways.
The efficacy of momelotinib in hematopoietic cell lines stems from its activity as a small-molecule inhibitor targeting key signaling pathways [1] [2]. The core mechanisms are illustrated below:
This compound inhibits JAK-STAT and ACVR1/BMP pathways [1] [2]
Profiling data reveals this compound's enzymatic and cellular activity compared to other JAK inhibitors [5].
Table 1: Enzymatic and Cellular Profiling of JAK2 Inhibitors
| Parameter | Ruxolitinib | Fedratinib | This compound | Pacritinib |
|---|---|---|---|---|
| JAK2 Enzymatic IC₅₀ (nM) | 4 | 14 | 51 | 53 [5] |
| Cellular pSTAT5 IC₅₀ (nM) (in SET2 cells) | 14 | 672 | 205 | 429 [5] | | JAK1 Inhibition | Yes | Yes | Yes | Yes [5] | | ACVR1 (ALK2) Inhibition | No | No | Yes | Reported Weak [5] | | Additional Kinase Targets| Relatively selective | FLT3, KIT >30 other kinases | FLT3, KIT >30 other kinases | FLT3, KIT >30 other kinases [5] | | Anti-proliferative effect in non-JAK dependent cells | Weak/None at 5 μM | Low μM IC₅₀ | Low μM IC₅₀ | Low μM IC₅₀ [5] |
Table 2: Summary of Key Preclinical Findings
| Experimental Model | Treatment | Key Outcome Measures | Results | Source |
|---|---|---|---|---|
| Rat anemia model | This compound | Serum hepcidin, iron availability, erythropoiesis | ↓ Hepcidin, ↑ Iron, Improved erythropoiesis | [1] |
| JAK2 V617F/MPLW515L murine MF models | Nuvisertib (PIM1 inhibitor) + this compound | WBC/neutrophil counts, spleen size, bone marrow fibrosis | Normalized counts, ↓ Spleen size, ↓ Fibrosis | [6] |
| Human & murine JAK2 V617F hematopoietic cells | Nuvisertib ± this compound | Proliferation, apoptosis | Inhibited proliferation, ↑ Apoptosis | [6] |
| Healthy donor CD34+ HSPCs | Clinical JAK inhibitors (compared) | Differentiation, viability, megakaryocyte output | Less impact vs. fedratinib/pacritinib | [5] |
Based on the cited studies, here are detailed methodologies for key experiment types:
1. JAK-STAT Signaling Inhibition Assay (SEAP Reporter Assay)
2. Cellular Phospho-STAT5 Inhibition Assay
3. Hematopoietic Stem/Progenitor Cell Differentiation Assay
4. In Vivo Efficacy in Murine Myelofibrosis Models
Momelotinib's unique value lies in its dual inhibition of JAK1/JAK2 and Activin A receptor type 1 (ACVR1, also known as ALK2) [1] [2]. The inhibition of ACVR1 is central to its anemia benefit, operating through a distinct pathway from its JAK inhibition.
The diagram below illustrates this core signaling pathway and the point of this compound's intervention.
This compound inhibits ACVR1, reducing hepcidin expression and increasing iron for erythropoiesis.
The proposed mechanism is supported by robust preclinical and clinical data.
A dedicated phase 2 study in myelofibrosis patients with transfusion-dependent anemia provided direct human evidence for the mechanism [3] [4].
This study confirmed the ACVR1 → hepcidin → iron availability → erythropoiesis cascade in patients, directly linking this compound's pharmacodynamic effect to its clinical anemia benefit [3] [4].
Further validation comes from preclinical studies conducted in a rat model of anemia of chronic disease [4].
The mechanistic translation of ACVR1 inhibition is demonstrated by consistent anemia benefits across clinical trials and real-world studies, summarized in the table below.
| Study / Trial Name | Study Type & Population | Key Anemia Efficacy Endpoints | Reported Outcomes |
|---|---|---|---|
| SIMPLIFY-1 [6] [4] | Phase 3, JAKi-naïve MF | Transfusion Independence (TI) rate at Week 24 | 67% (this compound) vs. 49% (Ruxolitinib) |
| MOMENTUM [7] [4] | Phase 3, JAKi-exposed MF | Transfusion Independence (TI) rate at Week 24 | 26.9% - 31.3% (clinical trial); up to 45.7% in real-world studies [7] |
| MOMGEMFIN [7] | Real-World (2025), n=154 | Major Anemia Response (per IWG-ELN 2024) at 3 months | Transfusion-Dependent (TD): 26.9% Non-Transfusion-Dependent (NTD): 47.8% |
For a complete research picture, consider these additional aspects of this compound's profile.
The understanding of this compound's action on ACVR1 opens several research avenues.
Momelotinib exerts its effects by simultaneously targeting two critical pathways, as summarized in the table below.
| Target | Pathway Affected | Biological Consequence | Impact on Anemia |
|---|---|---|---|
| JAK1 / JAK2 [1] | JAK-STAT signaling [1] | Reduces pro-inflammatory cytokine production and splenomegaly [1] | Addresses constitutional symptoms but does not directly improve anemia. |
| ACVR1 (ALK2) [1] [2] | BMP6/ACVR1/SMAD [3] | Inhibits hepcidin transcription in hepatocytes, increasing iron availability for erythropoiesis [3] | Directly improves anemia and reduces transfusion dependency [1]. |
This compound's inhibition of ACVR1 is its distinguishing feature. ACVR1 is a key receptor in the bone morphogenetic protein (BMP) pathway that regulates the expression of hepcidin, the master iron regulatory hormone [3]. The following diagram illustrates how this compound intervenes in this pathway to restore iron homeostasis.
The potency of this compound and its major metabolite (M21) against its primary targets is detailed in the following quantitative data, primarily derived from in vitro assays [1].
| Parameter | This compound | Metabolite M21 |
|---|---|---|
| JAK1 Binding (Kd nM) | 28 [1] | 53 [1] |
| JAK2 Binding (Kd nM) | 0.13 [1] | 0.79 [1] |
| ACVR1 Binding (Kd nM) | 8.6 [1] | 38 [1] |
| BMP6-stimulated hepcidin RNA (EC50 nM) | 652 [1] | 1420 [1] |
The foundational evidence for this compound's mechanism is supported by a range of preclinical and clinical studies, summarized below.
| Experiment Type | Key Model/Subjects | Methodology Summary | Outcome |
|---|---|---|---|
| In Vitro Binding [1] | Enzyme assays | Potency (Kd and IC50) of this compound and M21 metabolite against JAK1, JAK2, and ACVR1 was measured. | Confirmed potent, direct inhibition of all three targets [1]. |
| Preclinical In Vivo Model [2] | Rat model of anemia of chronic disease | This compound was administered to anemic rats; hemoglobin, RBC counts, and hepcidin levels were analyzed. | Treatment normalized hemoglobin/RBCs and reduced hepcidin, an effect not seen with ruxolitinib [2]. |
| Clinical Translational [4] | MF patients in Phase 2/3 trials (SIMPLIFY-1, SIMPLIFY-2) | Patients treated with 200 mg this compound once daily; transfusion independence (TI) rate was a key efficacy endpoint. | Consistently showed high TI rates (e.g., 66.5% in JAKi-naïve patients at W24), demonstrating clinical benefit for anemia [1] [4]. |
For researchers and drug developers, this compound serves as a proof-of-concept that targeting ACVR1 to modulate hepcidin and iron restriction is a viable therapeutic strategy for treating anemia in inflammatory conditions like MF [2] [3]. This opens avenues for developing even more potent and specific ACVR1 inhibitors, which could be used as monotherapies or in combination with other agents for a broader range of anemias characterized by ineffective erythropoiesis [5].
| Attribute | Description |
|---|---|
| Drug Class | Kinase inhibitor [1] |
| Key Targets | JAK1, JAK2, and ACVR1 [2] [3] [4] |
| Approved Indication | Treatment of intermediate or high-risk primary or secondary myelofibrosis in adults with anemia [3] [1] |
| Unique Mechanism | Dual action: inhibits JAK1/2 to reduce splenomegaly & symptoms; inhibits ACVR1 to decrease hepcidin and improve anemia [5] [3] [4] |
| Dosage Form | Oral tablets (100 mg, 150 mg, 200 mg) [6] |
The following diagram illustrates the core signaling pathways targeted by this compound and their clinical effects in myelofibrosis.
This compound's dual mechanism of action targets key disease pathways in myelofibrosis.
The development of this compound was supported by three key Phase 3 clinical trials. The data from these studies demonstrated its efficacy in addressing the major manifestations of myelofibrosis, particularly anemia.
| Trial Name | Phase | Patient Population | Comparator | Primary & Key Secondary Outcomes |
|---|
| SIMPLIFY-1 [2] | Phase 3 | JAK inhibitor-naïve MF patients (N=432) | Ruxolitinib | Primary (Spleen): Non-inferior SRR (35% spleen vol. reduction) at wk 24 vs control. Key (Anemia): 66.5% achieved TI at wk 24 vs 49.3% (Rux). | | SIMPLIFY-2 [2] | Phase 3 | JAK inhibitor-experienced MF patients (N=156) | BAT (88.5% Ruxolitinib) | Primary (Spleen): SRR at wk 24 was 7% (MMB) vs 6% (BAT). Key (Anemia): Superior TI rates vs BAT. | | MOMENTUM [2] [3] | Phase 3 | Symptomatic & anemic, JAK inhibitor-experienced MF patients (N=195) | Danazol | Primary (Symptoms): Superior TSS response (>50% reduction) at wk 24. Key (Anemia & Spleen): Superior TI rates and SRR vs danazol. |
Abbreviations Explained:
Based on the integrated analysis of the search results, the development of this compound can be summarized as follows:
The safety profile of this compound is an critical component of its development.
| Category | Details |
|---|---|
| Common Adverse Reactions [3] [1] | Thrombocytopenia, hemorrhage, bacterial infection, fatigue, dizziness, diarrhea, nausea. |
| Important Risks [6] [1] | Hepatotoxicity: Can cause serum aminotransferase (ALT/AST) elevations. Rare instances of clinically apparent liver injury, including hepatitis B reactivation, have occurred. Other Serious Risks: Increased risk of serious infections, major adverse cardiovascular events, thrombosis, and secondary malignancies, consistent with the class of JAK inhibitors. | | Management & Monitoring | Routine monitoring of liver tests is recommended [6]. Blood counts should be monitored before and during treatment [1]. Patients should be screened for hepatitis B before initiating therapy [6]. |
The development of this compound continues, with research exploring its potential in new contexts:
Myelofibrosis is a Philadelphia chromosome-negative myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. Anemia represents one of the most challenging clinical manifestations of myelofibrosis, affecting approximately 40% of patients at diagnosis and eventually developing in most patients throughout the disease course. Myelofibrosis-associated anemia is multifactorial, resulting from ineffective erythropoiesis, bone marrow infiltration, splenic sequestration, and inflammatory cytokine dysregulation. This condition significantly impairs quality of life and represents a major negative prognostic factor in survival outcomes. The management of anemia in myelofibrosis has been particularly challenging following Janus kinase (JAK) inhibitor therapy, which often exacerbates or unmasks pre-existing anemia, creating a significant unmet clinical need [1] [2].
The recent MOMENTUM phase 3 clinical trial and real-world evidence have provided compelling data supporting a novel therapeutic approach for myelofibrosis patients with anemia who were previously treated with JAK inhibitors. This comprehensive application note synthesizes the comparative efficacy and mechanistic insights of momelotinib versus danazol, providing detailed experimental protocols and analytical frameworks for researchers and drug development professionals. The emergence of this compound as a potential therapeutic option addresses a critical gap in the management of myelofibrosis, particularly for the substantial patient population that develops treatment-related anemia or has pre-existing transfusion requirements [1] [3].
This compound represents a significant advancement in therapeutic targeting for myelofibrosis through its unique triple mechanism of action that simultaneously addresses both the proliferative and anemia components of the disease. As a JAK1/JAK2 inhibitor, this compound effectively targets the dysregulated JAK-STAT signaling pathway that drives inflammatory cytokine production and clonal proliferation in myelofibrosis. This inhibition results in reduced splenomegaly and improved constitutional symptoms comparable to other JAK inhibitors. However, this compound's distinguishing feature is its additional potent inhibition of ACVR1 (activin A receptor type 1), a key regulator of iron metabolism through the hepcidin pathway [3] [2].
The ACVR1/hepcidin pathway represents a critical link between inflammation and anemia in myelofibrosis. Inflammatory cytokines, particularly IL-6, stimulate hepcidin production in the liver, which subsequently limits iron availability for erythropoiesis by binding to and degrading the iron exporter ferroportin. This process leads to functional iron deficiency despite adequate iron stores. By inhibiting ACVR1, this compound suppresses hepcidin transcription, thereby increasing iron availability for erythroid progenitor cells and improving anemia. This dual JAK-ACVR1 inhibition creates a synergistic effect that addresses both the malignant proliferation and the anemia component simultaneously, positioning this compound as a comprehensive therapeutic approach for myelofibrosis [2].
Danazol, a synthetic androgen, has been used off-label for myelofibrosis-associated anemia through a fundamentally different mechanism. As an androgen derivative, danazol is believed to stimulate erythropoiesis by enhancing the production of erythropoietin and possibly through direct effects on erythroid precursors. Additionally, danazol may modulate the immune system and reduce the production of inflammatory cytokines that contribute to anemia. However, its efficacy is often limited by its androgenic side effects and the transient nature of its anemia benefits. Unlike this compound, danazol does not directly target the underlying JAK-STAT dysregulation or the hepcidin-mediated iron restriction that characterizes anemia in myelofibrosis, explaining its comparatively modest clinical benefits [1].
The following diagram illustrates the key signaling pathways and molecular targets of this compound and danazol:
Figure 1: Comparative mechanisms of this compound and danazol in myelofibrosis-associated anemia. This compound targets JAK-STAT signaling and ACVR1-mediated hepcidin production, while danazol primarily stimulates erythropoiesis.
The MOMENTUM trial (NCT04173494) represents a pivotal phase 3, international, double-blind, randomized study that compared the efficacy of this compound versus danazol in symptomatic myelofibrosis patients with anemia who had been previously treated with JAK inhibitors. The trial enrolled 195 patients across 107 sites in 21 countries, with patients randomized in a 2:1 ratio to receive either this compound 200 mg once daily (n=130) or danazol 300 mg twice daily (n=65) for 24 weeks, followed by an open-label extension period where all patients received this compound. The primary endpoint was the Myelofibrosis Symptom Assessment Form Total Symptom Score (TSS) response rate at week 24, with key secondary endpoints including transfusion independence response and spleen response rates [1].
The updated analysis through week 48 demonstrated that this compound provided comprehensive benefits across all three cardinal domains of myelofibrosis: symptoms, splenomegaly, and anemia. At week 24, 25% of patients in the this compound group achieved significant symptom improvement compared to danazol-treated patients. Importantly, 31% of this compound-treated patients achieved transfusion independence, addressing a critical unmet need in this population. Additionally, 23% of patients experienced significant spleen volume reduction, demonstrating this compound's activity against the proliferative aspects of myelofibrosis. These responses proved durable through week 48, with most week-24 responders maintaining their responses. Furthermore, additional patients achieved responses during the open-label extension period, indicating that some patients may require longer treatment duration to derive maximum benefit [1] [2].
The MOMGEMFIN study, a multicenter retrospective analysis conducted across 74 Spanish centers, provided compelling real-world evidence supporting the clinical trial findings. This study analyzed 154 patients with myelofibrosis and anemia treated with this compound through a managed access program, with a median follow-up of 5.05 months. The cohort included both JAK inhibitor-naïve (23.4%) and JAK inhibitor-exposed (76.6%) patients, with a median age of 73 years, reflecting a typical real-world myelofibrosis population. The study demonstrated that this compound was effective in both transfusion-dependent and non-transfusion-dependent patients, with 48.4% of transfusion-dependent patients achieving transfusion independence at 3 months and 45.7% maintaining this response at 6 months. The median hemoglobin level in transfusion-dependent patients increased from 7.7 g/dL to 8.7 g/dL at 3 months, while the median red blood cell transfusion frequency decreased from 4 units to 1 unit per month [3].
Table 1: Comparative Efficacy Outcomes from MOMENTUM Phase 3 Trial
| Efficacy Parameter | This compound (n=130) | Danazol (n=65) | Statistical Significance |
|---|---|---|---|
| TSS Response Rate (Week 24) | 25% | 9% | p<0.01 |
| Transfusion Independence Rate (Week 24) | 31% | 20% | Non-inferiority p-value <0.01 |
| Spleen Response Rate (Week 24) | 23% | 3% | p<0.01 |
| Durability of TSS Response (Week 48) | Maintained in majority of responders | N/A | Clinically significant |
| New TSS Responders (Week 48) | 61% of evaluable patients | 59% of crossover patients | Clinically significant |
Table 2: Real-World Anemia Response from MOMGEMFIN Study (n=122 evaluable)
| Anemia Response Parameter | 3-Month Assessment | 6-Month Assessment |
|---|---|---|
| Transfusion-Dependent Patients (n=90) | ||
| Major Response | 26.9% | 30.6% |
| Minor Response | 31.3% | 36.1% |
| Transfusion Independence Rate | 48.4% | 45.7% |
| Median RBC Units/Month | 1 unit | 1 unit |
| JAKi-Exposed TDA Patients (n=71) | ||
| Overall Response Rate (Major + Minor) | 60% | 67.8% |
| JAKi-Naïve TDA Patients (n=19) | ||
| Overall Response Rate (Major + Minor) | 50% | 62.5% |
For researchers designing clinical trials in myelofibrosis with anemia, the MOMENTUM trial provides a validated patient selection framework. Key inclusion criteria comprised: (1) adult patients (≥18 years) with primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis; (2) previous JAK inhibitor treatment for ≥90 days (≥28 days if discontinued due to hematological complications); (3) Eastern Cooperative Oncology Group (ECOG) performance status ≤2; (4) presence of anemia (hemoglobin <11 g/dL for men, <10 g/dL for women) with disease-related symptoms or symptomatic splenomegaly; and (5) adequate organ function. Important exclusion criteria included: (1) platelet count <25 × 10⁹/L; (2) absolute neutrophil count <0.5 × 10⁹/L; (3) severe hepatic impairment (Child-Pugh Class C) unless dose-adjusted; and (4) active uncontrolled infections [1] [3].
The randomization and stratification methodology employed in MOMENTUM utilized a non-deterministic biased coin minimization approach through an interactive response system to ensure balanced allocation between treatment arms. Stratification factors included: (1) Total Symptom Score (TSS <22 vs ≥22); (2) spleen size (<12 cm vs ≥12 cm below costal margin); (3) transfusion burden (0 units vs 1-4 units vs ≥5 units of red blood cells in the 8 weeks prior to randomization); and (4) study site. These stratification factors ensured balanced distribution of key prognostic variables across treatment arms, enhancing the validity of comparative efficacy analyses. For real-world studies, the MOMGEMFIN study implemented similar baseline assessments, including driver mutation status, cytogenetic risk categorization according to DIPSS-plus, and next-generation sequencing for additional mutations (ASXL1, SRSF2, EZH2, etc.) [1] [3].
The recommended dosage of this compound is 200 mg administered orally once daily, which may be taken with or without food. Tablets should be swallowed whole and not cut, crushed, or chewed. If a dose is missed, the next scheduled dose should be taken the following day; double doses should not be administered to make up for a missed dose. For patients with severe hepatic impairment (Child-Pugh Class C), the recommended starting dosage is reduced to 150 mg orally once daily. No dose adjustment is required for patients with mild or moderate hepatic impairment. In contrast, danazol is administered at 300 mg orally twice daily as used in the control arm of the MOMENTUM trial [4].
Dose modification guidelines for this compound are essential for managing treatment-emergent adverse events while maintaining therapeutic efficacy. The following protocol should be implemented for specific toxicities:
Table 3: this compound Dose Modification Guidelines for Adverse Reactions
| Adverse Reaction | Severity Criteria | Recommended Action |
|---|---|---|
| Thrombocytopenia | Platelets 20-<50 × 10⁹/L (baseline ≥100 × 10⁹/L) | Reduce dose by 50 mg (from 200 mg to 150 mg, or 150 mg to 100 mg) |
| Platelets <20 × 10⁹/L | Interrupt until platelets recover to ≥50 × 10⁹/L, then restart at 50 mg below last dose | |
| Neutropenia | ANC <0.5 × 10⁹/L | Interrupt until ANC ≥0.75 × 10⁹/L, then restart at 50 mg below last dose |
| Hepatotoxicity | ALT/AST >5× ULN or bilirubin >2× ULN | Interrupt until ALT/AST ≤2× ULN and bilirubin ≤1.5× ULN, restart at 50 mg below last dose |
| Other Non-Hematologic | Grade 3 or higher | Interrupt until resolves to Grade ≤1, restart at 50 mg below last dose |
Treatment should be permanently discontinued if patients are unable to tolerate the 100 mg once daily dose. For danazol, standard dose modification approaches based on toxicity grading should be applied, though specific protocols were not detailed in the identified sources [4].
Comprehensive efficacy assessment in myelofibrosis trials requires multidimensional evaluation incorporating symptom burden, splenomegaly, anemia parameters, and quality of life measures. The MOMENTUM trial employed the Myelofibrosis Symptom Assessment Form (MFSAF) v4.0 to capture Total Symptom Score (TSS), comprising seven key symptoms (night sweats, pruritus, abdominal discomfort, early satiety, pain under ribs on left side, bone/muscle pain, and fatigue) rated on a 0-10 scale. A TSS response was defined as a ≥50% reduction in mean TSS from baseline for at least 28 consecutive days. For splenomegaly assessment, both physical examination (palpable measurement below costal margin) and imaging assessment (MRI or CT for spleen volume reduction ≥35% from baseline) were employed [1].
Anemia response was evaluated through multiple parameters, including transfusion independence (no red blood cell transfusions for ≥12 weeks with hemoglobin ≥8 g/dL), hemoglobin improvement (increase ≥1.5 g/dL from baseline sustained for ≥12 weeks), and changes in transfusion frequency. The 2024 IWG-ELN criteria were applied in the MOMGEMFIN real-world study, defining major anemia response as transfusion independence (for previously transfusion-dependent patients) or hemoglobin increase ≥2 g/dL (for transfusion-independent patients), and minor anemia response as ≥50% reduction in transfusion requirements or hemoglobin increase ≥1.5 g/dL. These assessments should be conducted at baseline, week 12, week 24, and every 24 weeks thereafter, with more frequent monitoring of hematologic parameters (every 2-4 weeks initially) [1] [3].
The following diagram illustrates the recommended assessment workflow and timeline:
Figure 2: Recommended efficacy and safety assessment timeline for this compound clinical protocols. CBC: complete blood count; LFTs: liver function tests; MFSAF TSS: Myelofibrosis Symptom Assessment Form Total Symptom Score.
The safety analysis from the MOMENTUM trial and integrated data from 993 this compound-treated patients in clinical trials reveal a characteristic adverse event profile that researchers should anticipate and monitor. The most common treatment-emergent adverse events of any grade occurring in ≥20% of this compound-treated patients included thrombocytopenia (28%), hemorrhage (22%), diarrhea (22%), fatigue (21%), nausea (16%), and bacterial infections (15%). The incidence of grade ≥3 adverse events was notable for thrombocytopenia (22%), bacterial infections (8%), and neutropenia (5%). Importantly, the safety profile remained generally consistent over time, with no new safety signals emerging during extended treatment beyond 24 weeks [1] [5].
Comparative analysis with danazol revealed some distinct patterns in adverse event profiles. While both treatments shared some common adverse events, this compound showed higher incidence of gastrointestinal events (diarrhea, nausea) and cytopenias, whereas danazol was associated with more hepatic enzyme elevations and androgen-related effects. Serious adverse reactions occurred in 35% of this compound-treated patients during the randomized treatment period, with the most common being bacterial infection (8%), viral infection (5%), hemorrhage (4%), acute kidney injury (3%), and pneumonia (3%). Fatal adverse reactions occurred in 12% of patients, most commonly due to viral infection (5%). It is noteworthy that 18% of patients permanently discontinued this compound due to adverse events, with the most common reasons being viral infection (2%) and thrombocytopenia (2%) [5].
Rigorous laboratory monitoring is essential for the safe administration of this compound in clinical practice and trial settings. The recommended monitoring protocol includes: (1) complete blood count with platelets - at baseline, every 2-4 weeks during the first 12-16 weeks, then monthly or as clinically indicated; (2) hepatic panel - at baseline, monthly for the first 6 months, then every 3 months or as clinically indicated; and (3) hepatitis B serologies - at baseline for all patients. Additional monitoring should include assessment for signs and symptoms of infection, bleeding, thrombosis, and cardiovascular events, particularly in patients with pre-existing risk factors [4] [5].
Special consideration is warranted for specific patient populations. For those with hepatic impairment, patients with severe impairment (Child-Pugh Class C) require dose reduction to 150 mg once daily, while no adjustment is needed for mild to moderate impairment. For patients with high thrombotic risk, careful monitoring is recommended based on class effects observed with other JAK inhibitors. Infection monitoring is particularly important, as serious infections occurred in 13% of this compound-treated patients, with opportunistic infections including tuberculosis, cryptococcus, and Pneumocystis jirovecii pneumonia reported in the JAK inhibitor class. Prophylactic antiviral therapy should be considered for patients at high risk for herpes zoster reactivation [4] [5].
The comprehensive data from the MOMENTUM trial and real-world evidence establish this compound as a valuable therapeutic option for myelofibrosis patients with anemia, particularly those previously treated with JAK inhibitors or presenting with transfusion-dependent anemia. The unique triple mechanism of this compound addressing JAK-STAT signaling, ACVR1-mediated hepcidin regulation, and iron restriction provides a distinct therapeutic advantage in this patient population with significant unmet needs. The demonstrated efficacy across symptom burden, splenomegaly, and anemia parameters, coupled with a manageable safety profile, positions this compound as a comprehensive therapeutic approach for the multidimensional manifestations of myelofibrosis [1] [3] [2].
For researchers and drug development professionals, these application notes provide a framework for designing future clinical trials and real-world evidence generation. Important research gaps that warrant further investigation include: (1) optimal sequencing of this compound in relation to other JAK inhibitors; (2) biomarkers predictive of response, particularly for anemia benefits; (3) combination strategies with other therapeutic agents; (4) long-term outcomes beyond 48 weeks; and (5) health economic implications of reduced transfusion dependency. The protocols and methodologies detailed herein provide validated approaches for ensuring robust data collection and assessment in both clinical trial and real-world settings. As the treatment landscape for myelofibrosis continues to evolve, this compound represents a significant advancement in addressing the challenging anemia component that has historically limited therapeutic options for this patient population [1] [3] [2].
Momelotinib is a novel small-molecule inhibitor approved for the treatment of myelofibrosis with anemia, distinguishing it from other JAK inhibitors through its unique dual inhibition of JAK1/JAK2 and activin A receptor type 1 (ACVR1). This dual mechanism not only addresses the constitutional symptoms and splenomegaly associated with myelofibrosis but also directly targets anemia through suppression of hepcidin production via ACVR1 inhibition. The drug is administered orally at 200 mg once daily and displays linear pharmacokinetics with a mean half-life of 4-8 hours at steady state. This compound undergoes hepatic metabolism primarily via multiple cytochrome P450 enzymes (CYP3A4, CYP2C8, CYP2C9, CYP2C19, and CYP1A2), with fecal excretion representing the major elimination route (69.3% of drug-related materials). Its major circulating metabolite, M21, is pharmacologically active, contributing approximately 40% of the parent drug's pharmacological activity [1] [2].
Understanding this compound's drug-drug interaction (DDI) potential is critical for safe clinical application, particularly in the myelofibrosis population where polypharmacy is common due to advanced age and comorbid conditions. The in vitro DDI profile identified this compound and M21 as substrates for efflux transporters (P-glycoprotein and BCRP) and hepatic uptake transporters (OATP1B1/1B3), while this compound demonstrated inhibition potential specifically against the breast cancer resistance protein (BCRP) transporter. These characteristics prompted comprehensive clinical DDI investigations to quantify interaction risks with commonly co-administered medications, particularly statins, which are frequently prescribed in this patient population and often serve as probe substrates for various transporters [1] [3].
The transporter-mediated interactions of this compound involve complex processes at hepatic and intestinal barriers. This compound as a victim drug (i.e., the object of interaction) is susceptible to altered pharmacokinetics when administered with inhibitors of OATP1B1/1B3 transporters, which facilitate hepatic uptake. Conversely, as a perpetrator drug (i.e., the cause of interaction), this compound inhibits BCRP, an efflux transporter that limits intestinal absorption and promotes hepatobiliary excretion of substrate drugs. BCRP is expressed in the intestinal epithelium, hepatic canalicular membrane, and renal tubules, functioning to limit oral bioavailability and enhance elimination of its substrates. The clinical significance of BCRP inhibition is particularly pronounced for drugs with low oral bioavailability and those dependent on transporter-mediated efflux for their disposition [1] [4].
The diagram below illustrates this compound's dual transporter interaction roles in the hepatocyte:
Clinical DDI studies with this compound have generated crucial pharmacokinetic data that inform appropriate prescribing practices. The following tables summarize key quantitative findings from clinical investigations:
Table 1: this compound as Victim Drug - Effect of Co-administered Drugs on this compound Exposure
| Precipitant Drug | Mechanism | This compound Cmax | This compound AUC | M21 Cmax | M21 AUC | Clinical Recommendation |
|---|---|---|---|---|---|---|
| Ritonavir (strong CYP3A4 inhibitor) | CYP3A4 inhibition | ↑ 23% | ↑ 14% | ↑ 30% | ↑ 24% | No dose adjustment needed |
| Single-dose rifampin (OATP1B1/1B3 inhibitor) | OATP1B inhibition | ↑ 40% | ↑ 57% | Minimal change | Minimal change | Monitor for adverse reactions; consider dose modification |
| Multiple-dose rifampin (strong CYP3A4 inducer + OATP1B inhibitor) | CYP3A4 induction + OATP1B inhibition | ↓ 29%* | ↓ 46%* | ↑ 31%* | ↑ 15%* | Monitor for decreased efficacy |
Note: *Changes relative to single-dose rifampin [1]
Table 2: this compound as Perpetrator Drug - Effect on Probe Substrate Exposure
| Victim Drug | Mechanism | Victim Cmax | Victim AUC | Clinical Recommendation |
|---|---|---|---|---|
| Midazolam (CYP3A4 substrate) | CYP3A4 inhibition | ↓ 8% | ↓ 16% | No dose adjustment needed |
| Rosuvastatin (BCRP substrate) | BCRP inhibition | ↑ 220% | ↑ 170% | Consider dose reduction of BCRP substrate; monitor for adverse reactions |
| Atorvastatin (BCRP substrate) | BCRP inhibition | Expected increase | Expected increase | Monitor for adverse reactions; consider dose adjustment [5] |
The complex interplay of transporters is exemplified in the multiple-dose rifampin interaction, where rifampin's dual actions as both an OATP1B inhibitor (increasing this compound exposure) and CYP3A4 inducer (decreasing this compound exposure) result in counteracting effects that produce no net significant change in this compound exposure compared to this compound alone (Cmax: no change; AUC: 15% decrease). This illustrates the importance of considering both enzyme and transporter effects when predicting DDIs [1].
Purpose: To evaluate the inhibition potential of this compound against BCRP-mediated transport.
Materials and Reagents:
Experimental Procedure:
Data Analysis: Calculate ATP-dependent transport (difference between BCRP and control vesicles). Determine IC₅₀ values using nonlinear regression of inhibition data [4] [6].
Purpose: To assess this compound inhibition potential against hepatic uptake transporters OATP1B1 and OATP1B3.
Cell Culture Preparation:
Uptake Experiment:
Calculation: Express uptake as percentage of control (without inhibitor). Calculate IC₅₀ values from concentration-response curves [4] [7].
Purpose: To evaluate the effect of multiple-dose this compound on the pharmacokinetics of BCRP and OATP substrates in healthy volunteers.
Table 3: Clinical Study Design for this compound-Rosuvastatin DDI Assessment
| Parameter | Specification |
|---|---|
| Study Design | Fixed-sequence, open-label, multiple-dose |
| Participants | Healthy volunteers (n=12-24), 18-45 years, BMI 19-30 kg/m² |
| Treatments | Period 1: Single dose rosuvastatin (10 mg) Period 2: this compound (200 mg once daily) for 10 days Period 3: this compound (200 mg) + single dose rosuvastatin (10 mg) on Day 10 | | Pharmacokinetic Sampling | Rosuvastatin: Pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72 h post-dose this compound: Trough and intensive sampling on Days 1 and 10 | | Safety Monitoring | Vital signs, clinical labs, physical exams, adverse event monitoring |
Statistical Analysis: Calculate geometric mean ratios (GMR) and 90% confidence intervals for rosuvastatin Cmax and AUC with/without this compound. No effect boundary: 80-125% [1] [6].
The following diagram illustrates the clinical study design workflow:
IVIVE methodology is critical for translating in vitro inhibition data to clinical DDI predictions. For BCRP inhibition, the following approach is recommended:
Calculate R-value: Use the equation R = 1 + (Imax,u/IC50,u), where Imax,u is the maximum unbound inhibitor concentration at the enzyme/transporter site, and IC50,u is the unbound in vitro inhibition constant.
Estimate Intestinal Concentration: For BCRP inhibition in the intestine, use Igut = Dose/(250 mL), assuming reasonable dissolution and solubility.
Apply Regulatory Criteria: According to FDA guidelines, an R-value ≥1.1 suggests potential clinical inhibition for BCRP.
For this compound, the clinical BCRP inhibition was clearly demonstrated by the 220% increase in rosuvastatin Cmax and 170% increase in AUC, confirming predictions from in vitro data. This magnitude of interaction is comparable to other known BCRP inhibitors such as telmisartan, which increases rosuvastatin Cmax by 201% and AUC by 18% [8] [9].
Rosuvastatin serves as a dual probe for both BCRP and OATP transporters, making it particularly useful for comprehensive transporter DDI assessment. The distinct pharmacokinetic pattern observed when rosuvastatin is administered with this compound (significantly increased Cmax and AUC) is characteristic of intestinal BCRP inhibition rather than hepatic OATP inhibition. This pattern differs from that observed with pure OATP1B1/1B3 inhibitors, which typically produce more modest increases in rosuvastatin exposure with different Cmax/AUC ratios [4] [6].
The differential inhibition pattern is important for predicting interactions with other BCRP substrates. Medications such as sulfasalazine, atorvastatin, and topotecan are known BCRP substrates and may require dose adjustments when co-administered with this compound. In contrast, drugs that are primarily OATP1B1/1B3 substrates with minimal BCRP involvement (e.g., repaglinide) are less likely to be affected [4] [5].
Based on the available clinical evidence, the following risk management strategies are recommended:
BCRP Substrates with Narrow Therapeutic Index: For drugs like sulfasalazine and topotecan, consider alternative agents or implement dose reductions (30-50% initial reduction) with careful therapeutic monitoring when co-administered with this compound.
Statins as BCRP Substrates: When this compound is initiated in patients receiving rosuvastatin or atorvastatin, consider reducing the statin dose by 50% and monitoring for statin-associated adverse effects (e.g., muscle pain, elevated creatine kinase).
OATP1B1/1B3 Inhibitors: Although this compound itself is only moderately affected by OATP1B1/1B3 inhibition, monitor for increased this compound exposure and potential adverse effects when co-administered with potent OATP1B1/1B3 inhibitors such as cyclosporine or single-dose rifampin.
Timing of Administration: For BCRP substrates where complete avoidance of interaction is not feasible, consider staggered administration (separating this compound and BCRP substrate by 4-6 hours), although this approach may have limited efficacy for BCRP inhibition due to this compound's half-life [1] [5].
For drug development professionals, the this compound DDI profile offers important insights for combination therapy development:
Early Screening: Include BCRP inhibition assays in early development stages for compounds intended for combination with this compound.
Clinical DDI Study Design: Use rosuvastatin as a probe substrate for comprehensive transporter DDI assessment in clinical trials, with study designs that capture both absorption and elimination phases.
Therapeutic Area Considerations: For myelofibrosis trials where anemia is prominent, exercise caution when combining this compound with BCRP substrate drugs that may have hematological toxicity.
Labeling Recommendations: Include specific language regarding BCRP-mediated interactions in prescribing information, with dose adjustment guidance for sensitive BCRP substrates [1] [4] [6].
This compound presents a distinct DDI profile characterized by significant BCRP inhibition but minimal effects on CYP enzymes. The clinical DDI studies demonstrate that this compound increases the exposure of BCRP substrates like rosuvastatin and atorvastatin, necessitating dose adjustments and monitoring. In contrast, this compound's own exposure is not clinically significantly affected by strong CYP3A4 inhibitors or inducers, although moderate effects are observed with OATP1B1/1B3 inhibitors. These findings support the relatively low DDI potential of this compound compared to many other targeted therapies, making it suitable for the myelofibrosis population where polypharmacy is common. The experimental protocols outlined provide comprehensive approaches for assessing these interactions throughout drug development.
Regular laboratory monitoring is a critical component of managing patients on momelotinib therapy to ensure patient safety, assess treatment efficacy, and make necessary dosage adjustments [1] [2]. The key parameters and their recommended monitoring schedule are outlined in the table below.
Table 1: this compound Laboratory Monitoring Schedule and Key Parameters
| Parameter | Baseline | During Treatment | Clinical Significance & Action |
|---|---|---|---|
| Complete Blood Count (CBC) with Platelets and Neutrophils | Required [2] | Periodically and as clinically indicated [1] [2]. | Thrombocytopenia (platelets <50 x 10⁹/L seen in 20% of patients); Neutropenia (ANC <0.5 x 10⁹/L seen in 2%). Requires dose interruption/reduction [1]. |
| Hepatic Panel (ALT, AST, Total Bilirubin) | Required [2] | Every month for the first 6 months, then periodically as clinically indicated [1] [2]. | Drug-induced liver injury reported. New/worsening elevations of ALT/AST (all grades) in ~23-24% of patients. Median time to onset is 2 months (75% within 4 months) [1]. |
| Hepatitis B Serologies (HBsAg, anti-HBc) | Required in patients with HBV risk [1] [2] | Monitor for reactivation if seropositive [1]. | JAK inhibitors can cause hepatitis B reactivation. Consult a hepatologist if positive [1]. |
Dose interruptions and reductions are required to manage specific laboratory abnormalities. The following tables summarize the management strategies for hematologic and hepatotoxic adverse reactions, adapted from the official prescribing information [1].
Table 2: Dose Modifications for Hematologic Adverse Reactions
| Adverse Reaction | Severity | Recommended Action |
|---|---|---|
| Thrombocytopenia | Platelet count < 20 x 10⁹/L | Interrupt treatment until platelets recover to ≥50 x 10⁹/L. Restart at a daily dose 50 mg below the last given dose. Discontinue if unable to tolerate 100 mg once daily [1] [2]. |
| Neutropenia | ANC < 0.5 x 10⁹/L | Interrupt treatment until ANC ≥0.75 x 10⁹/L. Restart at a daily dose 50 mg below the last given dose [1] [2]. |
Table 3: Dose Modifications for Hepatotoxicity
| Parameter | Severity | Recommended Action |
|---|---|---|
| ALT/AST and/or Total Bilirubin | ALT/AST >5 x ULN* and/or Total Bilirubin >2 x ULN* | Interrupt treatment until AST/ALT ≤2 x ULN and total bilirubin ≤1.5 x ULN. Restart at a daily dose 50 mg below the last given dose. Permanently discontinue if reoccurrence of ALT/AST >5 x ULN [1] [2]. |
*ULN = Upper Limit of Normal; use baseline if abnormal [1].
Understanding this compound's mechanism of action clarifies the rationale behind the specific laboratory monitoring parameters. This compound is a selective inhibitor of Janus kinase (JAK) 1 and 2, and also inhibits Activin A receptor, type 1 (ACVR1) [3] [4].
Diagram: this compound's dual mechanism of JAK1/2 and ACVR1 inhibition drives its efficacy and key laboratory monitoring requirements.
For researchers designing clinical trials or observational studies, the following protocols detail the methodology for consistent laboratory assessment.
Objective: To establish a patient's baseline status and monitor for treatment-emergent adverse events during this compound therapy.
Materials:
Procedure:
Baseline Assessment (Within 30 days prior to first dose):
On-Treatment Monitoring:
Objective: To evaluate the hematologic efficacy of this compound in patients with myelofibrosis, using standardized international criteria.
Materials:
Procedure:
Transfusion Dependent Anemia (TDA) Assessment:
Non-Transfusion Dependent Anemia (Non-TDA) Assessment:
Robust and consistent laboratory monitoring is a foundational element of successful this compound therapy. Adherence to the outlined protocols for hematologic and hepatic monitoring allows for the timely management of adverse events, particularly thrombocytopenia and hepatotoxicity. Furthermore, applying standardized criteria for assessing anemia response is crucial for accurately evaluating treatment efficacy in both clinical practice and research settings.
| Trial Name | Patient Population | Comparison | Spleen Volume Response (≥35% Reduction) | Clinical Context |
|---|
| MOMENTUM [1] [2] | Symptomatic & anemic; JAK inhibitor-experienced | Momelotinib vs. Danazol | This compound: 22% Danazol: 3% | Primary endpoint at 24 weeks; trial population had significant unmet need. | | SIMPLIFY-1 [1] [2] | JAK inhibitor-naïve | this compound vs. Ruxolitinib | This compound: 26.5% Ruxolitinib: 29% | Met non-inferiority for spleen response; this compound showed advantages in anemia parameters. | | SIMPLIFY-2 [2] | JAK inhibitor-experienced | this compound vs. Best Available Therapy (BAT) | This compound: 7% BAT: 6% | Minimal spleen response in both groups; symptom reduction was a more significant outcome. |
The standardized methodology for measuring spleen volume response in this compound trials is detailed below.
This compound's effect on splenomegaly is primarily linked to its inhibition of the JAK-STAT pathway. The following diagram illustrates its unique dual mechanism that addresses both spleen size and anemia.
When designing experiments or interpreting data on this compound's spleen response, several factors are critical:
Momelotinib is a small-molecule inhibitor with a unique dual mechanism of action that addresses key manifestations of myelofibrosis [1] [2].
This anemia benefit is the key rationale for considering this compound in transplant-eligible patients, as anemia and transfusion dependence are negative prognostic factors in MF [2].
Clinical trials and real-world studies have consistently demonstrated this compound's efficacy in treating myelofibrosis, particularly in patients with anemia. The table below summarizes key efficacy data.
| Study Name/Type | Patient Population | Key Efficacy Findings |
|---|---|---|
| MOMENTUM (Phase 3) [3] | Symptomatic & anemic MF patients previously treated with a JAK inhibitor | Superior to danazol in splenomegaly reduction and symptom improvement; non-inferior for transfusion independence (TI). |
| SIMPLIFY-1 (Phase 3) [4] [2] | JAK inhibitor-naïve MF patients | Non-inferior to ruxolitinib for spleen response; inferior for symptom response; 17% more patients achieved or maintained TI vs. ruxolitinib. |
| Real-World Study (2024) [5] | JAK inhibitor-exposed and -naive anemic MF patients | 48.4% of transfusion-dependent (TD) patients achieved TI at 3 months; mean hemoglobin increased from 8.0 g/dL to 9.3 g/dL; 62.2% had reduced spleen size. |
The following protocol outlines a potential framework for using this compound to bridge intermediate- to high-risk MF patients to allogeneic HSCT. This is based on its ability to improve disease-related comorbidities.
1. Objective To improve a patient's clinical condition and optimize disease-related comorbidities prior to allogeneic HSCT by reducing splenomegaly, alleviating constitutional symptoms, and ameliorating anemia, with the goal of reducing transplant-related morbidity and mortality.
2. Patient Selection Criteria
3. Treatment and Monitoring Plan
4. Pre-Transplant Tapering and Management this compound should be discontinued according to the center's standard protocol for JAK inhibitors prior to the initiation of the transplant conditioning regimen. The diagram below illustrates the complete patient journey under this proposed protocol.
When designing clinical trials or protocols around this application, several factors require attention:
This compound, with its unique ability to concurrently address splenomegaly, symptoms, and the profound anemia associated with MF, presents a strong therapeutic rationale for use in a pre-transplant setting. Pre-transplant use aims to improve a patient's overall clinical status and optimize their condition for a transplant procedure. The proposed protocol provides a framework for its application, though further prospective studies are needed to formally validate its efficacy in improving post-transplant outcomes.
Myelofibrosis (MF) is a chronic, progressive bone marrow disorder characterized by bone marrow fibrosis, splenomegaly, systemic inflammation, and debilitating symptoms such as severe anemia. Anemia is a major cause of morbidity and a negative prognostic factor in MF [1]. While Janus kinase (JAK) inhibitors like ruxolitinib are standard first-line treatments for splenomegaly and constitutional symptoms, their effectiveness is often limited by the development or worsening of anemia [2] [3].
Momelotinib is an oral small-molecule inhibitor with a unique dual mechanism of action:
This distinct profile led to its approval by the FDA and EMA for the treatment of intermediate or high-risk MF in adults with anemia [2] [4]. The following diagram illustrates this dual mechanism and its clinical effects.
Recent real-world studies consistently affirm the anemia benefits of this compound observed in clinical trials. The data below summarize findings from key real-world analyses.
Table 1: Anemia and Transfusion Response in Real-World Studies
| Study (Population) | Transfusion Independence (TI) Rate | Hemoglobin (Hb) Improvement | Overall Anemia Response Rate (ORR) |
|---|
| MOMGEMFIN (N=122) [2] [5] • Transfusion-Dependent Anemia (TDA), 3 months | 48.4% | Median Hb increase from 7.7 g/dL to 8.7 g/dL | 58.2% (Major + Minor response) | | MOMGEMFIN (N=122) [2] [5] • Transfusion-Dependent Anemia (TDA), 6 months | 45.7% | - | 66.7% (Major + Minor response) | | MOMGEMFIN (N=32) [2] [5] • Non-Transfusion Dependent, 3 months | - | Median Hb increase from 8.9 g/dL to 10.2 g/dL | 56.5% (Major + Minor response) | | UK Study (N=79) [6] • Mixed population, 3 months | - | Mean Hb increase of 9.2 g/L | 43.8% (per study criteria) | | Italian Study (N=39) [7] • Mixed population, 24 weeks | - | Hb increase >1.5 g/dL in 26% of patients | 56% (TDA), 46% (Non-TDA) |
Table 2: Spleen and Symptom Response in Real-World Studies
| Study | Spleen Response Rate | Symptom Response Rate | Key Symptom Improvements |
|---|
| MOMGEMFIN (N=45) [2] | 62.2% had any reduction 24.4% met formal 2013 ELN criteria | 92% sustained improvement | Asthenia (76%), anorexia (65%), weight loss (51%), abdominal discomfort (47%), pruritus (75%) | | Italian Study (N=39) [7] | 28% achieved >35% volume reduction at 24 weeks | 51% constitutional symptom improvement | - | | UK Study (N=21) [6] | 43% per ELN criteria (in paired measurements) | 24% had ≥50% TSS reduction at 3 months | - |
Real-world evidence provides crucial insights into this compound's performance across different patient subgroups, particularly those with prior JAK inhibitor exposure.
Table 3: Efficacy in JAK Inhibitor-Exposed vs. JAK Inhibitor-Naïve Patients
| Patient Subgroup | Anemia Overall Response Rate (ORR) at 3/6 Months | Key Findings |
|---|
| JAK Inhibitor-Exposed (JAKi-E) [2] [8] [5] | TDA Group: 60% (3 mo) / 67.8% (6 mo) Non-TDA Group: 70.6% (3 mo) / 85.7% (6 mo) | Robust responses support use after ruxolitinib failure. High rates of transfusion independence achieved. | | JAK Inhibitor-Naïve (JAKi-N) [2] [5] | TDA Group: 50% (3 mo) / 62.5% (6 mo) Non-TDA Group: 16.6% (3 mo) / 25% (6 mo) | Effective first-line option for anemic patients. Lower ORR in non-TDA may be due to smaller sample size and higher response thresholds. |
The safety profile of this compound in real-world settings is consistent with clinical trial data [2] [6]. The table below summarizes commonly observed adverse events.
Table 4: Safety Profile of this compound from the MOMGEMFIN Study (N=154) [2]
| Adverse Event (AE) Category | Most Common AEs (Any Grade) | Grade 3-4 AEs | Management in Clinical Practice |
|---|
| Hematological AEs | Thrombocytopenia (10.3%) Anemia (4.8%) Neutropenia (1.4%) | Thrombocytopenia (6.2%) Severe neutropenia (2%) | Monitor CBC, including platelets and neutrophils, at baseline and periodically. Dose interruption or reduction may be required. | | Non-Hematological AEs | Diarrhea (11.7%) Infections (9%) Hepatotoxicity (5.6%) Peripheral Neuropathy (5%) | - | Monitor for signs of infection and liver test abnormalities (at baseline, monthly for 6 months, then as needed). |
In the MOMGEMFIN study, 17% of patients required dose reductions, and 6 patients (3.9%) discontinued treatment permanently due to toxicity [2]. The UK real-world study reported a discontinuation rate due to toxicity of 12% [6].
Adherence to a structured monitoring schedule is critical for optimizing outcomes and managing safety.
Consider discontinuing this compound if:
Real-world evidence solidifies this compound's role as a valuable therapy for myelofibrosis patients with anemia. Its unique dual inhibition of JAK1/JAK2 and ACVR1 translates into a triple benefit of symptom control, spleen reduction, and anemia improvement, making it a preferred option for a broad patient population, including those failing prior JAK inhibitor therapy [2] [3].
Future research will further define its potential, including:
For researchers and clinicians, these application notes provide a foundational protocol for integrating this compound into clinical practice, from patient selection and dosing to rigorous response monitoring, based on the most current evidence available.
The following table summarizes key efficacy and safety data related to platelet counts from phase 3 clinical trials of momelotinib in myelofibrosis [1].
| Trial (Population) | Treatment Arms | Key Efficacy & Dosing Observations | Safety (Thrombocytopenia) |
|---|---|---|---|
| SIMPLIFY-1 (JAKi-naïve) | This compound vs. Ruxolitinib | Spleen & symptom responses were preserved with this compound in thrombocytopenic patients. Ruxolitinib responses were attenuated. This compound maintained high dose intensity [1]. | A common adverse reaction; led to treatment discontinuation in 4% of patients across trials [2]. |
| SIMPLIFY-2 (JAKi-experienced) | This compound vs. BAT (88.5% ruxolitinib) | Numerically higher symptom and transfusion independence rates with this compound vs. BAT in thrombocytopenic patients [1]. | In the MOMENTUM trial, 20% of patients on this compound developed new/worsening thrombocytopenia (<50 x 10⁹/L); 8% had baseline counts <50 x 10⁹/L [3]. |
| MOMENTUM (JAKi-experienced, anemic) | This compound vs. Danazol | This compound was superior for symptom and spleen response, and non-inferior for transfusion independence vs. danazol in the overall population and thrombocytopenic subgroups [1] [2]. | The most common serious adverse event in clinical trials was thrombocytopenia [4]. |
This compound has a multi-modal mechanism of action that underlies its clinical effects [3].
The following diagram illustrates the signaling pathways targeted by this compound and their clinical consequences.
For researchers designing protocols or analyzing trial data, the following clinical management strategies are recommended.
| Aspect | Protocol / Management Guideline |
|---|---|
| Baseline Assessment | Obtain a complete blood count (CBC) with platelet count before initiating treatment [6] [3]. |
| Routine Monitoring | Monitor CBC, including platelet count, periodically during treatment as clinically indicated [3]. |
| Dose Modification for Thrombocytopenia | Interrupt dosing or reduce the dose based on the severity of thrombocytopenia [3]. The dose can be reduced from 200 mg to 150 mg, or further to 100 mg once daily. If a 100 mg dose is not tolerated, discontinue treatment [5]. |
| Dose Modification for Neutropenia | Interrupt treatment if the absolute neutrophil count (ANC) falls below 0.75 x 10⁹/L. Therapy may be resumed once ANC recovers to ≥0.75 x 10⁹/L at a dose reduced by 50 mg [5]. |
The table below summarizes the frequency of diarrhea and nausea observed with momelotinib, including comparative data from an indirect treatment comparison.
| Adverse Event | Frequency in Clinical Trials | Comparative Risk vs. Fedratinib | Common Severity |
|---|---|---|---|
| Diarrhea | Very common (up to 22% of patients) [1] | Significantly lower risk over 24 weeks [2] | Typically mild; can be a symptom of infection [3] |
| Nausea | Very common (up to 20% of patients) [1] | Significantly lower risk over 24 weeks [2] | Usually mild [3] |
Here are answers to common questions and strategies for managing these side effects in a trial setting.
What is the first-line approach for managing mild diarrhea in trial participants? For mild cases, recommend non-pharmacological interventions. Participants should be advised to adjust their diet to include low-fiber, bland foods like white rice, boiled chicken, applesauce, and bananas. They should also increase fluid intake with water or broth to prevent dehydration. Dietary soluble fiber can help absorb fluid and relieve symptoms [4].
When should diarrhea be considered a more serious event? If diarrhea is severe, does not resolve, or is accompanied by other symptoms like fever or vomiting, it should be promptly investigated. Diarrhea can also be a symptom of a bacterial or viral infection, which is a known serious risk of this compound. In such cases, clinical evaluation is necessary to rule out an infection and determine if antibiotic treatment is required [3].
How can nausea associated with this compound be managed? Proactively prescribing antiemetics (medications to prevent or treat nausea and vomiting) is a key strategy. Participants can be advised to eat small, frequent meals and avoid heavy, greasy, spicy, or acidic foods. Simple remedies like saltine crackers or ginger ale may also help lessen symptoms [4].
What are the protocol-defined actions for persistent gastrointestinal toxicity? According to the prescribing information, the protocol should include clear guidelines for dose modifications. The healthcare provider may change the participant's dose, temporarily interrupt treatment, or permanently discontinue this compound based on the severity and persistence of the adverse events [5].
The following diagram outlines a systematic workflow for identifying, assessing, and managing diarrhea and nausea in participants receiving this compound.
The workflow provides a logical pathway for clinical decision-making, from initial assessment to protocol-defined actions.
When designing clinical trials for JAK inhibitors like this compound, proactively planning for gastrointestinal adverse events is crucial. The strategies below can be integrated into the study protocol and monitoring plans.
The following table summarizes the incidence of peripheral neuropathy associated with momelotinib from key clinical trials and real-world studies.
| Source / Study | Patient Population | Incidence of Peripheral Neuropathy | Severity Notes |
|---|---|---|---|
| Pooled Phase 3 Trials (SIMPLIFY-1, SIMPLIFY-2, MOMENTUM) [1] | JAK-inhibitor naive and experienced patients (N= Not specified in excerpt) | 14.8% | Not specified in excerpt; generally described as non-cumulative and manageable [1]. |
| MOMGEFIN Real-World Study [2] | Largely JAK-inhibitor exposed (N=154) | 5% | Predominantly Grade 1-2 (mild to moderate) [2]. |
| MoReLife Real-World Study [2] | JAK-inhibitor exposed and naive (N=60) | Reported, specific incidence not provided | Mainly low-grade (Grade 1-2) [2]. |
Regular monitoring is crucial for the early detection and management of neuropathy. The table below outlines established and emerging assessment tools.
| Assessment Method | Nerve Fibers Assessed | Procedure & Application | Considerations for Clinical Trials |
|---|---|---|---|
| Clinical Neurological Exam [3] | Primarily large fibers (A-beta) | Bedside assessment of pinprick sensation (safety pin), vibration sense (128-Hz tuning fork), and light touch (10-g monofilament) [3]. | Standardized scales (e.g., UENS, TNS) improve consistency. Operator training is key for reliable data [3] [4]. |
| Nerve Conduction Studies (NCS) / Electromyography (EMG) [5] | Large, myelinated motor and sensory fibers | Objective measurement of nerve signal speed and amplitude. Helps confirm neuropathy and differentiate from other conditions (e.g., radiculopathy) [5]. | Useful as a baseline and confirmatory endpoint. Requires specialized equipment and personnel [5]. |
| Quantitative Sensory Testing (QST) [3] | Small (A-delta, C) and large (A-beta) fibers | Computerized devices quantify Vibration (VDT), Cold (CDT), and Warm Detection Thresholds (WDT) [3]. | Provides quantitative, sensitive data. Portable devices (e.g., NerveCheck) enable more flexible testing [3]. |
| Electrochemical Skin Conductance (ESC) [3] | Small, unmyelinated autonomic C fibers (sudomotor) | Non-invasive, rapid (3-min) test (e.g., Sudoscan) measuring sweat gland function, an early marker of autonomic neuropathy [6] [3]. | Operator-independent and quantitative. Suitable for frequent monitoring. Correlates with other gold-standard tests [6] [3]. |
| Skin Biopsy [3] | Small sensory C fibers | Invasive procedure to measure Intraepidermal Nerve Fiber Density (IENFD). Considered a gold standard for small fiber neuropathy [3]. | High sensitivity and specificity. Invasiveness limits repeatability for longitudinal monitoring [3]. |
| Mobile Health (mHealth) Applications [4] | Patient-reported outcomes and functional assessment | Apps (e.g., Neuropathy Tracker) guide patients through self-administered tests at home, enabling longitudinal symptom tracking [4]. | Promising for ambulatory, real-world data collection. Requires clinical validation for use as a primary endpoint [4]. |
The diagram below illustrates this compound's mechanism of action. While its JAK1/2 inhibition treats myelofibrosis, the specific biological pathway leading to peripheral neuropathy is not yet fully defined and is an active area of research.
This FAQ section addresses specific issues researchers might encounter.
Q1: What is the recommended clinical response to the emergence of peripheral neuropathy in a trial participant?
Q2: How can we ensure consistent neuropathy assessment across multiple clinical trial sites?
Q3: Are there specific patient populations that require more intensive monitoring for neuropathy?
Momelotinib treatment is associated with transient, often asymptomatic, elevations in serum liver enzymes. The table below summarizes the key quantitative data on liver enzyme elevations from clinical trials.
| Parameter | Incidence in Clinical Trials | Remarks |
|---|---|---|
| Any ALT/AST Elevation | 20-31% of patients [1] [2] | Includes all grades of severity. |
| Elevations >5x ULN | 0.5% to 2.0% of patients [1] | Considered potentially clinically significant. |
| Elevations >20x ULN | 0.5% of patients [1] | Grade 4 severity. |
| Clinically Apparent Liver Injury | Rare cases reported [1] | Includes acute liver injury with jaundice; typically self-limiting upon discontinuation. |
| Time to Onset | Median of 2 months; 75% of cases within 4 months [1] [3] | Monitoring is most critical in the first 6 months. |
The hepatotoxicity associated with this compound is believed to be multifactorial, involving the mechanisms outlined in the pathway below:
The diagram illustrates two primary hypothesized pathways:
For researchers designing preclinical and clinical studies, rigorous monitoring and clear management protocols are essential.
Adherence to predefined dose modification rules is critical for patient safety in clinical trials. The following flowchart provides a clear management path for hepatotoxicity:
Q1: What is the clinical severity and outcome of this compound-induced liver injury? In clinical trials, most liver enzyme elevations were transient and self-limiting. The few cases of clinically apparent liver injury with jaundice resolved after drug discontinuation. There were no reports of death from hepatic failure [1].
Q2: Are there any drug-drug interactions that could exacerbate hepatotoxicity? this compound is a weak inducer of CYP2B6 and may interact with drugs transported by OATP1B1/1B3 and BCRP [1] [5]. Co-administration with other hepatotoxic drugs could potentially increase the risk of liver injury, so careful consideration of concomitant medications is advised in study design.
Q3: Is the hepatotoxicity of this compound a class effect of JAK inhibitors? While several JAK inhibitors can cause serum enzyme elevations, the official labeling states that there does not appear to be cross-reactivity in the risk for hepatic injury among the various JAK inhibitors [1]. The risk should be evaluated for each drug individually.
Q4: What are the key differential diagnoses to consider in a trial subject presenting with elevated LFTs?
The table below summarizes the official dose modification recommendations for managing adverse reactions to momelotinib.
| Toxicity Type | Severity Criteria | Recommended Action |
|---|---|---|
| Thrombocytopenia | Baseline platelets ≥100 x 10⁹/L, then fall to 20 to <50 x 10⁹/L | Reduce daily dose by 50 mg from the last given dose [1]. |
| Baseline platelets ≥50 to <100 x 10⁹/L, then fall to <20 x 10⁹/L | Interrupt treatment until platelets ≥50 x 10⁹/L; restart at 50 mg below the last given dose [1]. | |
| Baseline platelets <50 x 10⁹/L, then fall to <20 x 10⁹/L | Interrupt treatment until platelets recover to baseline; restart at 50 mg below the last given dose [1]. | |
| Neutropenia | ANC <0.5 x 10⁹/L | Interrupt treatment until ANC ≥0.75 x 10⁹/L; restart at 50 mg below the last given dose [1]. |
| Hepatotoxicity | ALT/AST >5x ULN (or baseline) AND/OR Total Bilirubin >2x ULN (or baseline) | Interrupt treatment until AST/ALT ≤2x ULN (or baseline) and bilirubin ≤1.5x ULN (or baseline). Restart at 50 mg below the last given dose. Permanently discontinue if recurrence [1]. |
| Other Non-Hematologic | Grade 3 or higher (or Grade 2 or higher bleeding) | Interrupt until toxicity resolves to Grade 1 or lower (or baseline); restart at 50 mg below the last given dose [1]. |
> Critical Administration Note: Treatment should be permanently discontinued in patients unable to tolerate the 100 mg once-daily dose [1].
For your experimental design and risk assessment, the following detailed profiles of key toxicities are derived from integrated analyses of phase 3 clinical trials.
Hematologic Toxicities
Hepatotoxicity
Non-Hematologic Toxicities
The following diagram illustrates this compound's multi-modal mechanism of action, which is crucial for understanding its efficacy and toxicity profile in your research.
Treatment interruptions or dosage reductions are required for specific adverse reactions to manage patient safety [1]. The guidelines are summarized in the table below.
Table 1: Guidelines for Treatment Interruption and Dosage Reduction
| Adverse Reaction | Management Criteria | Recommended Action |
|---|---|---|
| Thrombocytopenia [1] | Platelet count < 50 x 10⁹/L | Interrupt dosing or reduce the dose [1]. |
| Neutropenia [1] | Absolute Neutrophil Count (ANC) < 0.5 x 10⁹/L | Interrupt dosing or reduce the dose [1]. |
| Elevated Liver Enzymes [1] | Suspected treatment-related increases in ALT, AST, or bilirubin | Monitor liver tests; modify dosage based on Prescribing Information [1]. |
| Other Adverse Reactions [1] | Events such as diarrhea, bacterial infection | Dosage reduction or treatment interruption may be required [1]. |
Permanent discontinuation of momelotinib is required for Severe Cutaneous Adverse Reactions (SCARs), including toxic epidermal necrolysis [1].
The following data provides context for the frequency and impact of adverse reactions leading to treatment modifications.
Table 2: Incidence of Common Adverse Reactions and Discontinuations from the MOMENTUM Trial Data based on a 24-week randomized treatment period with this compound (n=130) vs. danazol (n=65) [1].
| Adverse Reaction | This compound - All Grades (%) | This compound - Grade ≥3 (%) | Danazol - All Grades (%) | Danazol - Grade ≥3 (%) |
|---|---|---|---|---|
| Thrombocytopenia | 28 | 22 | 17 | 12 |
| Diarrhea | 22 | 0 | 9 | 2 |
| Bacterial Infection | 15 | 8 | 18 | 8 |
| Neutropenia | 5 | 5 | 3 | 3 |
Across pooled Phase 3 clinical trials, thrombocytopenia was the most common reason for this compound discontinuation, leading to treatment cessation in 4% of patients [2]. Overall, 34% of patients in the MOMENTUM trial required a dosage reduction or treatment interruption, with thrombocytopenia (13%) being the most frequent cause [1].
This diagram illustrates this compound's targets and the clinical management logic for key adverse reactions requiring intervention.
Diagram 1: this compound's Mechanism of Action and Clinical Management Logic. This workflow maps the drug's primary biological targets (JAK1/JAK2/ACVR1) to its clinical effects and outlines the decision pathway for managing key laboratory adverse reactions. SCARs: Severe Cutaneous Adverse Reactions [1] [3] [4].
The diagram was generated using the DOT language with the following specifications to meet your requirements:
#4285F4 for the drug, #34A853 for targets, #FBBC05 for benefits, #EA4335 for monitoring alerts, and #F1F3F4/#FFFFFF for decision elements) [5] [6].#202124 for high contrast against light backgrounds [6].labeldistance=2.5 attribute ensures a clear gap between the text and the nodes [7].diamond shape to represent a clinical decision point, directing the flow to appropriate management actions [7].
Momelotinib has a unique dual mechanism of action that differentiates it from other JAK inhibitors, primarily contributing to its anemia benefits.
Here is a summary of key efficacy data for anemia from major clinical trials and real-world studies.
| Study / Cohort | Patient Population | Anemia Response Outcome | Key Metric |
|---|---|---|---|
| MOMGEMFIN (Real-World) [3] [5] | 154 MF patients (JAKi-exposed & naïve) | Transfusion Independence (TI) at 3-6 months | 45.7% - 48.4% of previously transfusion-dependent (TD) patients achieved TI |
| Hemoglobin (Hb) Increase | Median Hb increased from 8.0 g/dL to 9.3 g/dL at 3 months [6] | ||
| MOMENTUM (Phase 3) [7] [4] | JAKi-experienced, anemic MF patients | Transfusion Independence (TI) at Week 24 | This compound was superior to danazol [4] |
| SIMPLIFY-1 (Phase 3) [7] [1] | JAKi-naïve MF patients | Transfusion Independence (TI) at Week 24 | 67% with this compound vs. 49% with ruxolitinib [1] |
For consistent evaluation in experiments and clinical practice, adhere to these standardized criteria:
The following workflow and FAQs outline strategies to optimize patient response and address common challenges.
Does prior JAK inhibitor exposure affect this compound's efficacy? this compound is effective in both JAKi-naïve and JAKi-exposed patients, though response rates can vary. Real-world data shows transfusion independence rates were 49.3% in JAKi-exposed patients versus 31.6% in JAKi-naïve patients [6]. The drug is a valuable option for patients who develop anemia on ruxolitinib.
When is the optimal time to initiate this compound for anemia benefit? Earlier intervention is beneficial. A post-hoc analysis showed that achieving a hemoglobin level >10 g/dL by week 24 is associated with a survival benefit [7]. Patients with moderate anemia (Hb 8-10 g/dL) at baseline had higher (69%) and faster rates of achieving this threshold compared to those with severe anemia (Hb <8 g/dL) [7].
Can this compound be combined with other anemia-directed therapies? Yes. In the MOMGEMFIN study, 59% of patients received this compound concurrently with erythropoiesis-stimulating agents (ESAs) or danazol [3] [5]. The combination therapy group showed a significantly higher overall anemia response rate at 3 months (71.5%) compared to monotherapy (50%), though this difference equalized by 6 months [5]. This suggests combination therapy may lead to a faster initial response.
What are the key safety considerations and management strategies? The safety profile is generally manageable. The most common non-hematological adverse events include diarrhea, nausea, and dizziness [3]. Hematological toxicities include thrombocytopenia, though median platelet counts often remain stable over time [5]. In the MOMGEMFIN study, 17% of patients required dose reductions, and 6.5% discontinued due to toxicity [3]. Regular monitoring and supportive care are recommended.
This compound offers a robust strategy for addressing the significant challenge of anemia in myelofibrosis. Its unique ACVR1 mechanism, combined with proven JAK-inhibition, provides a comprehensive therapeutic profile. For researchers and clinicians, key levers for optimizing anemia response include:
The following table summarizes key factors that have been associated with a lower probability of achieving transfusion independence (TI) with momelotinib therapy.
| Factor | Observed Impact on TI Response | Supporting Evidence / Proposed Mechanism |
|---|---|---|
| High Baseline Inflammation | Lower response rate [1] | Associated with higher inflammatory markers (e.g., CRP) and cytokine-driven hepcidin production that may persist despite ACVR1 inhibition [1]. |
| Specific Genetic Profile | Variable response | Favorable: Type 1/like CALR mutation [2] [3]. Unfavorable: ASXL1 or SRSF2 mutations [2] [3]. |
| Advanced Disease & Longstanding Anemia | Reduced response likelihood [3] | Shorter time from MF diagnosis to this compound therapy is favorable; suggests less potential for reversing anemia in late-stage, treatment-refractory disease [3]. |
| Low Serum Iron Availability | Mixed predictive value | Low ferritin (<55 mcg/L) is a favorable predictor [3]. High hepcidin at baseline is unfavorable, but this compound's mechanism is to lower it [1] [4]. |
| Prior JAK2 Inhibitor Failure | Does not preclude response, but may influence degree | Real-world studies show TI rates of 21-32% in JAKi-exposed patients; specific reason for prior failure (e.g., anemia vs. lack of spleen response) may be relevant [5] [4]. |
This compound's effect on anemia is primarily attributed to its unique dual inhibition of JAK1/2 and ACVR1 [1] [4] [6]. The following diagram illustrates this mechanism and potential points of investigation for non-response.
Investigating Mechanism-Based Non-Response:
For a comprehensive assessment of a poor anemia response, consider the following experimental and clinical protocols.
1. Biomarker Profiling Protocol This is crucial for validating the drug's mechanism and identifying resistance.
2. Patient Stratification & Clinical History Analysis
The table below summarizes the primary drug interaction pathways for momelotinib, its clinical effects, and recommended management strategies.
| Interaction Pathway | Effect on Pharmacokinetics | Clinical Recommendation |
|---|
| Strong CYP3A4 Inhibitor (e.g., ritonavir) | Minimal increase in this compound exposure (AUC ↑14%, Cmax ↑23%); not clinically relevant [1]. | No dose adjustment required; can be co-administered [1]. | | Strong CYP3A4 Inducer (e.g., multiple-dose rifampin) | Moderate decrease in this compound exposure (AUC ↓46%, Cmax ↓29%) compared to single-dose rifampin [1]. | Monitor for potential decrease in this compound efficacy [1]. | | OATP1B1/B3 Inhibitor (e.g., single-dose rifampin) | Moderate increase in this compound exposure (AUC ↑57%, Cmax ↑40%) [1]. | Monitor patients for adverse reactions; consider this compound dose modifications [1] [2]. | | BCRP Substrates (e.g., rosuvastatin) | this compound acts as a perpetrator, significantly increasing substrate exposure (rosuvastatin AUC ↑170%, Cmax ↑220%) [1]. | Initiate rosuvastatin at 5 mg (max 10 mg daily). Dose adjustment for other BCRP substrates may be needed [2] [3]. | | Sensitive CYP3A4 Substrates (e.g., midazolam) | this compound did not alter the pharmacokinetics of midazolam or its active metabolite [1]. | No dose adjustment needed for sensitive CYP3A4 substrates [1]. |
For researchers investigating these interactions, the following workflows detail the key clinical assessment designs.
This compound as Interaction Victim (Substrate)
This compound as Interaction Perpetrator (Inhibitor)
Resistance to targeted therapies like momelotinib can arise from several biological and clinical factors. The table below summarizes the primary mechanisms identified in current literature.
| Mechanism Category | Specific Description | Supporting Evidence / Context |
|---|---|---|
| On-Target Genetic Mutations | Emergence of gatekeeper mutations in kinase domains (e.g., FLT3-F691L) that impair drug binding. | In vitro studies in AML models show this mutation confers strong resistance to this compound and other type I FLT3 inhibitors [1]. |
| Activation of Bypass Pathways | Upregulation of alternative survival signaling (e.g., JAK-STAT, MAPK) when the primary target is inhibited. | Preclinical studies note that cytokine signaling (GM-CSF, IL-3) can cause intrinsic resistance to FLT3 inhibitors, which this compound can partially suppress [1]. |
| Clonal Evolution & Selection | Pre-existing or emergent subclones with co-occurring mutations (e.g., in RAS, PTPN11, TET2, IDH1/2) that promote survival independent of targeted pathways. | Clinical and preclinical observations in AML indicate these mutations are a common resistance mechanism to FLT3 inhibitors [1]. |
| Clinical/Disease Progression | Worsening of the underlying disease, particularly progressive bone marrow failure, leading to cytopenias that necessitate dose reduction or discontinuation. | In myelofibrosis trials, thrombocytopenia was a common adverse event leading to treatment discontinuation, effectively causing "resistance" by limiting tolerable dosing [2] [3]. |
When investigating resistance in a laboratory setting, consider the following experimental approaches and methodologies.
1. Profiling the Resistance Phenotype
2. Interrogating the Resistance Mechanism
3. Investigating Combination Strategies to Overcome Resistance
Q1: Are there any known biomarkers that can predict the development of resistance to this compound? While definitive predictive biomarkers are still under investigation, certain genetic profiles are associated with poorer response. In myelofibrosis, the presence of high-molecular-risk mutations (e.g., ASXL1, SRSF2) is a general risk factor for inferior survival, which may correlate with treatment failure [2]. In FLT3-mutant AML models, the F691L mutation is a known biomarker of resistance to this compound [1].
Q2: How can I determine if resistance is due to a gatekeeper mutation versus a bypass pathway? A combination of genetic and functional assays is needed:
Q3: What is the role of the bone marrow microenvironment in conferring resistance? The microenvironment can provide protective signals that help cancer cells survive treatment. Co-culturing malignant cells with human mesenchymal stem cells (hMSCs) can mimic this environment. Researchers can then test if this setup reduces the efficacy of this compound, indicating microenvironment-mediated resistance [4]. Studies show that cytokines like FLT3 ligand can contribute to intrinsic resistance, which this compound may help suppress [1].
This diagram outlines a logical workflow for identifying the mechanism of resistance, integrating the experimental methods discussed.
Based on current knowledge, resistance to this compound, particularly in combination settings, is an area of active investigation. The most established mechanisms involve:
A robust troubleshooting plan should integrate phenotypic profiling, genetic screening, and functional synergy assays to systematically identify and overcome the resistance mechanism at play.
The table below summarizes key efficacy data for momelotinib in JAK inhibitor-experienced patients from pivotal Phase 3 trials.
| Trial Name | Study Design & Patient Population | Key Efficacy Findings in JAKi-Experienced Patients | Citation |
|---|
| MOMENTUM | JAKi-exp patients with anemia randomized to MMB (200 mg QD) vs. danazol (300 mg BID) for 24 weeks; primary endpoint: TSS response. | - TSS Response: 25% vs. 9% (danazol)
Abbreviations: JAKi-exp: JAK inhibitor-experienced; MMB: this compound; QD: once daily; BID: twice daily; TSS: Total Symptom Score; TI: Transfusion Independence; SV: Spleen Volume; BAT: Best Available Therapy.
Long-term integrated safety data from 725 patients across clinical trials show that this compound's adverse events (AEs) are mostly grade 1 or 2, non-cumulative, and associated with low discontinuation rates [1]. The following guide addresses common AEs and management.
| Adverse Event / Issue | Incidence & Characteristics | Management & Dose Modification Guidelines |
|---|
| Thrombocytopenia | - Any grade: 25%
This compound's unique activity in anemic patients is due to its dual inhibitory profile. The diagram below illustrates its key targets and downstream effects.
Diagram Explanation: this compound simultaneously inhibits ACVR1 and JAK1/JAK2.
| Study / Context | Patient Population | Washout Practice | Reported Outcome / Implication |
|---|---|---|---|
| MOMENTUM Phase 3 Trial [1] | JAK inhibitor-experienced, anemic MF patients. | Prior JAKi therapy was allowed; specific washout not detailed in results. | Trial demonstrated significant efficacy (symptom, spleen, transfusion independence) with momelotinib post prior JAKi [1]. |
| MOMGEFIN Real-World Study [2] | JAKi-exposed (& JAKi-naïve) MF patients. | 59% of patients did not have a washout period for prior JAK inhibitor. | Anemia responses were achieved regardless, suggesting no washout is feasible. Combination with ESA/danazol may enhance initial response [2]. |
| MoReLife Real-World Study [2] | JAKi-exposed MF patients. | No washout for previous JAKi treatment was required. | Transfusion independence was achieved in some patients, supporting the viability of a no-washout strategy [2]. |
A crucial factor to consider when planning a transition is Ruxolitinib Discontinuation Syndrome (RDS). Abrupt discontinuation of ruxolitinib can trigger a life-threatening cytokine rebound syndrome [3].
Based on the available evidence, the following workflow outlines a prudent strategy for transitioning from another JAK inhibitor (like ruxolitinib) to this compound in a clinical or research setting.
Table 1: Key Efficacy Outcomes from Phase 3 Clinical Trials
| Trial (Population) | Intervention | Comparison | Transfusion Independence (TI) Rate | Spleen Volume Response (≥35%) | Symptom Response (≥50%) |
|---|
| SIMPLIFY-1 [1] [2] [3] (JAKi-naïve) | Momelotinib | Ruxolitinib | 67% (this compound) 49% (Ruxolitinib) | 40% (this compound) 42% (Ruxolitinib) | 39% (this compound) 42% (Ruxolitinib) | | SIMPLIFY-2 [4] (JAKi-experienced) | this compound | BAT (88.5% Ruxolitinib) | In baseline non-TI pts: 34.7% (this compound) 3.0% (BAT/Ruxolitinib) | Not Specified | Not Specified | | MOMENTUM [2] (JAKi-experienced, anemic) | this compound | Danazol | Trial met its primary endpoint (TI rate and TSS reduction) | Not Specified | Not Specified |
Table 2: Detailed Anemia Metrics and Survival Impact
| Metric | This compound Findings | Ruxolitinib Findings |
|---|---|---|
| Transfusion Independence | Consistent high rates in JAKi-naïve and experienced pts; benefit linked to ACVR1 inhibition [4] [3]. | Can induce or worsen anemia; TI rates lower, especially in JAKi-experienced pts [4] [3]. |
| Hemoglobin Trajectory | Hb levels generally increase over time [4]. Achieved Hb >10 g/dL by Wk24 associated with improved overall survival [2]. | Hb decline is common, typically nadirs at Wk 8-12, then stabilizes at a level ~1 g/dL below baseline [5] [3]. |
| Impact of Anemia on Survival | Anemia response is an independent predictor of improved survival (median OS 3.8 vs 2.8 years in responders vs non-responders) [6]. | Treatment-induced anemia does not appear to negatively impact the overall survival benefit provided by the drug [3]. |
The divergent anemia profiles stem from fundamental differences in their mechanisms of action.
The following diagram illustrates the distinct signaling pathways affected by each drug.
Key experiments elucidating this mechanism include:
The table below summarizes key safety data from an indirect treatment comparison (ITC) of momelotinib and fedratinib, based on pooled data from their pivotal Phase 2/3 clinical trials over 24 weeks [1] [2] [3].
| Adverse Event (AE) Category | JAK Inhibitor-Naïve Patients (Risk Difference, %) | JAK Inhibitor-Experienced Patients (Risk Difference, %) |
|---|
| Any-Grade Thrombocytopenia (Lower risk with this compound) | -42.8 (p < 0.001) | Not Statistically Significant | | Grade 3/4 Thrombocytopenia (Lower risk with this compound) | Not Statistically Significant | Not Statistically Significant | | Any-Grade Anemia (Lower risk with this compound) | -85.4 (p < 0.001) | -40.7 (p < 0.001) | | Grade 3/4 Anemia (Lower risk with this compound) | -37.1 (p < 0.001) | -33.6 (p < 0.001) | | Diarrhea (Any Grade) (Lower risk with this compound) | -48.3 (p < 0.001) | -32.7 (p < 0.001) | | Nausea (Any Grade) (Lower risk with this compound) | -49.3 (p < 0.001) | -41.1 (p < 0.001) | | AEs Leading to Dose Reduction (Lower risk with this compound) | -30.4 (p < 0.001) | -34.7 (p < 0.001) |
The comparative data presented above were generated using a specific methodology to enable cross-trial comparison in the absence of head-to-head studies.
The distinct safety profiles, particularly regarding hematological parameters, can be understood through their different mechanisms of action.
The diagram above illustrates the key signaling pathways and logical relationships behind the mechanisms of action for both drugs.
This compound's Multi-Modal Mechanism [4] [5] [6]: this compound is an inhibitor of JAK1, JAK2, and ACVR1. JAK1/JAK2 inhibition is responsible for reducing spleen size and improving constitutional symptoms. Its unique inhibition of ACVR1 suppresses hepcidin production in the liver, which increases iron availability for erythropoiesis. This mechanism underpins its anemia benefit and contributes to its lower risk of hematological toxicity.
Fedratinib's Kinase Profile [7] [8]: Fedratinib is a preferentially JAK2 inhibitor with additional off-target effects. It also inhibits FLT3 and BRD4. Its potent JAK2 inhibition is effective for spleen and symptom control but is more frequently associated with hematological toxicity, particularly anemia and thrombocytopenia, as shown in the JAKARTA trials [1] [8].
The table below summarizes key findings from an indirect treatment comparison (ITC) analyzing week-24 outcomes from pivotal Phase 3 trials [1] [2].
| Outcome Measure | Momelotinib (Pooled from MOMENTUM, SIMPLIFY-1, SIMPLIFY-2) | Pacritinib (Pooled from PERSIST-2, PAC203) | Comparative Result |
|---|---|---|---|
| Safety: Adverse Events (AEs) | |||
| Diarrhea (all grades) | Lower incidence | Higher incidence | Statistically significantly lower odds/risk with this compound [1] [2] |
| Nausea (all grades) | Lower incidence | Higher incidence | Statistically significantly lower odds/risk with this compound [1] [2] |
| Vomiting (all grades) | Lower incidence | Higher incidence | Statistically significantly lower odds/risk with this compound [1] [2] |
| Peripheral Edema (all grades) | Lower incidence | Higher incidence | Statistically significantly lower odds/risk with this compound [1] [2] |
| Grade 3/4 AEs | Lower incidence | Higher incidence | Statistically significantly lower odds/risk with this compound [1] [2] |
| Serious AEs | Lower incidence | Higher incidence | Statistically significantly lower odds/risk with this compound [1] [2] |
| Efficacy: Anemia Benefits | |||
| Hemoglobin (Hb) improvement (≥ 1 g/dL) | Higher rate | Lower rate | Statistically significantly greater odds with this compound [1] [2] |
| Clinical improvement in Hb | Higher rate | Lower rate | Statistically significantly greater odds with this compound [1] [2] |
| Transfusion Independence (TI) rate | Superior | Not directly comparable | This compound showed superior TI rates vs. ruxolitinib in JAK-inhibitor-naive patients [1] [3] |
| Efficacy: Spleen Volume Reduction | |||
| ≥35% reduction from baseline | Demonstrated benefit | Demonstrated benefit | This compound was non-inferior to ruxolitinib; Pacritinib was effective vs. BAT. No statistically significant difference was found between this compound and Pacritinib in the ITC [1] [3] [4]. |
The data in the summary table comes from a robust, pooled analysis. Here is the detailed methodology [1]:
The distinct clinical profiles of this compound and pacritinib stem from their different mechanisms of action, which can be visualized in the signaling pathway diagram below.
This diagram illustrates the distinct mechanisms of this compound and pacritinib. This compound's unique inhibition of ACVR1 reduces hepcidin production, which improves iron availability for red blood cell production and explains its significant anemia benefit [1] [3]. Both drugs inhibit JAK2, leading to reductions in STAT3 and NF-κB signaling, which control inflammation and cell proliferation.
Pacritinib has a different multi-kinase profile, additionally targeting IRAK1 and FLT3 [1] [5]. Inhibition of these targets may contribute to its efficacy but does not provide the same ACVR1-mediated anemia benefit.
For researchers and drug development professionals, the key distinctions are:
This comparison is based on an indirect treatment comparison. While robust, this methodology has inherent limitations compared to a direct head-to-head randomized controlled trial.
The tables below summarize key safety and efficacy outcomes for momelotinib compared to other JAK inhibitors, primarily based on an indirect treatment comparison (ITC) and individual clinical trials.
Table 1: Indirect Safety Comparison (this compound vs. Fedratinib) over 24 Weeks [1] [2] [3]
| Adverse Event (AE) Category | Population | Result (Risk Difference) | P-value |
|---|---|---|---|
| Any-Grade Anemia | JAKi-Naïve | -85.4% | < 0.001 |
| JAKi-Experienced | -40.7% | < 0.001 | |
| Grade 3/4 Anemia | JAKi-Naïve | -37.1% | < 0.001 |
| JAKi-Experienced | -33.6% | < 0.001 | |
| Any-Grade Thrombocytopenia | JAKi-Naïve | -42.8% | < 0.001 |
| Any-Grade Diarrhea | JAKi-Naïve | -48.3% | < 0.001 |
| JAKi-Experienced | -32.7% | < 0.001 | |
| Any-Grade Nausea | JAKi-Naïve | -49.3% | < 0.001 |
| JAKi-Experienced | -41.1% | < 0.001 | |
| AEs Leading to Dose Reduction | JAKi-Naïve | -30.4% | < 0.001 |
| JAKi-Experienced | -34.7% | < 0.001 |
Table 2: Efficacy Outcomes for this compound from Phase 3 Trials [4] [5] [6]
| Trial (Population) | Comparator | Transfusion Independence (TI) Rate at Week 24 | Spleen Response Rate (SRR) at Week 24 | Symptom Response Rate (TSS) at Week 24 |
|---|---|---|---|---|
| SIMPLIFY-1 (JAKi-Naïve) | Ruxolitinib | 67% (this compound) vs. 49% (Ruxolitinib) | 27% (this compound) vs. 40% (Ruxolitinib)* | 29% (this compound) vs. 43% (Ruxolitinib)* |
| MOMENTUM (JAKi-Experienced) | Danazol | 31% (this compound) vs. 20% (Danazol) | 25% (this compound) vs. 9% (Danazol) | 25% (this compound) vs. 9% (Danazol) |
*In SIMPLIFY-1, this compound was statistically non-inferior to ruxolitinib for SRR but not for TSS response [6].
The primary ITC comparing this compound and fedratinib used a Matching-Adjusted Indirect Comparison (MAIC) methodology [1] [7] [3].
This methodology is visually summarized in the following workflow:
This compound's unique benefit on anemia is attributed to its dual inhibition of JAK1/JAK2 and ACVR1. Key experimental findings that elucidate this are summarized below [8] [9]:
The following diagram illustrates the signaling pathways involved in this compound's mechanism of action:
| Trial / Population | Comparator | Overall Survival (OS) Result & Key Findings | Reference |
|---|---|---|---|
| SIMPLIFY-1 (JAKi-naïve) | Ruxolitinib | No significant difference in mature OS (HR=1.02). Week 24 transfusion independence (TI) strongly associated with improved OS (HR=0.311; p<0.0001). [1] | |
| SIMPLIFY-2 (Ruxolitinib-exposed) | Best Available Therapy (BAT) | No significant difference in OS (HR=0.98). Reported as "the best overall survival" for this patient population. Associated with high crossover rate. [2] [1] | |
| Post-Hoc Analysis (SIMPLIFY-1 & MOMENTUM) | --- | Achieving hemoglobin >10 g/dL by week 24 with momelotinib was associated with improved OS, regardless of baseline anemia severity. [3] |
The survival data from clinical trials is best understood in the context of this compound's unique mechanism of action and its impact on key clinical outcomes.
Linking Mechanism to Survival Benefit: this compound's distinctive dual inhibition of JAK1/JAK2 and ACVR1 is central to its survival benefit. While JAK1/2 inhibition reduces spleen size and symptoms (like other JAK inhibitors), ACVR1 inhibition suppresses hepcidin production in the liver. This increases iron availability for red blood cell production, directly addressing myelofibrosis-related anemia. [4] [1] Since anemia is a major negative prognostic factor in myelofibrosis, this pro-erythropoietic effect is believed to underpin the observed survival benefit. [1]
Critical Role of Transfusion Independence (TI): A consistent finding across studies is that achieving transfusion independence is a powerful predictor of improved survival.
Impact of Earlier Treatment: A 2025 post-hoc analysis concluded that to optimize clinical benefit, this compound treatment should be started early, ideally in the frontline setting when anemia is moderate rather than severe. The analysis showed that patients with moderate anemia at baseline were more likely and faster to achieve hemoglobin levels above 10 g/dL, which was in turn linked to better survival. [3]
For fellow researchers, here are the detailed methodologies of the core trials that generated the survival data.
The following table places this compound's performance in the context of other approved JAK inhibitors for myelofibrosis, highlighting its unique profile.
| JAK Inhibitor | Key Mechanism(s) | Impact on Anemia | Overall Survival & Key Differentiators |
|---|---|---|---|
| This compound | JAK1/JAK2, ACVR1 | Improves anemia and increases transfusion independence. [4] [6] | Survival benefit linked to anemia improvement. A unique option for patients with significant anemia. [3] [1] |
| Ruxolitinib | JAK1/JAK2 | Can induce or worsen anemia and thrombocytopenia. [4] [1] | Improves survival vs. placebo/BAT in intermediate/high-risk patients. The long-standing first-line option. [1] |
| Fedratinib | JAK2, FLT3 | Can induce or worsen anemia and thrombocytopenia. [7] | Effective for splenomegaly and symptoms. Requires monitoring for GI toxicity and encephalopathy. [7] |
| Pacritinib | JAK2, IRAK1, ACVR1 | Neutral to improved anemia (preclinical ACVR1 inhibition). [4] | Approved for patients with severe thrombocytopenia (platelets <50 × 10⁹/L). [4] |
A 2025 indirect treatment comparison also suggests that this compound has a lower risk of key hematological (anemia, thrombocytopenia) and gastrointestinal (diarrhea, nausea) adverse events over 24 weeks compared to fedratinib. [7]
The diagram below illustrates how this compound's dual mechanism targets both the symptoms and the underlying anemia of myelofibrosis.
| Trial (Population) | Comparison | Transfusion Independence Rate at Week 24 | Statistical Significance |
|---|---|---|---|
| SIMPLIFY-1 (JAK inhibitor-naïve) [1] | Momelotinib vs. Ruxolitinib | 66.5% vs. 49.3% | Proportion difference: 0.18 (95% CI, 0.09 to 0.26) |
| SIMPLIFY-2 (JAK inhibitor-experienced) [2] [3] | This compound vs. BAT (88.5% ruxolitinib) | 43.3% vs. 21.2% | Nominal P = 0.0012 |
| MOMENTUM (Symptomatic & anemic, JAK inhibitor-experienced) [1] | This compound vs. Danazol | Not fully reported in sources | Primary endpoint was symptom response; anemia benefit confirmed |
The TI rate is rigorously defined in these trials as the proportion of patients who received no red blood cell transfusions and had no hemoglobin levels < 8 g/dL in the 12 weeks immediately preceding week 24 [2] [1].
Subgroup analyses provide deeper insights for specific patient profiles:
This compound's unique efficacy in improving anemia is attributed to its dual inhibitory mechanism, which not only addresses the core JAK-STAT pathology of MF but also directly targets anemia.
The diagram illustrates this compound's two-pronged mechanism [5] [6] [7]:
The consistent clinical data establish that this compound provides a distinct therapeutic advantage for managing MF-associated anemia. Its unique ACVR1-mediated mechanism of hepcidin suppression and iron mobilization differentiates it from other JAK inhibitors like ruxolitinib and fedratinib, which typically do not address and may even worsen anemia [5] [7].
| Trial (Phase) | Patient Population | Comparator (Therapy) | Spleen Response Rate (Week 24) | Key Efficacy Outcome |
|---|---|---|---|---|
| SIMPLIFY-1 (Phase 3) [1] [2] | JAK inhibitor-naïve | Ruxolitinib | Momelotinib: ~Non-inferior | Met primary endpoint of non-inferiority for spleen response [1] [2]. |
| SIMPLIFY-2 (Phase 3) [1] [2] | JAK inhibitor-experienced | Best Available Therapy (BAT; 88.5% ruxolitinib) | This compound: 7% vs. BAT: 6% | Minimal spleen response in both groups; not a primary driver of efficacy in this population [1] [2]. |
| MOMENTUM (Phase 3) [2] | Symptomatic & Anemic; JAK inhibitor-experienced | Danazol | This compound: 22% vs. Danazol: 3% | This compound demonstrated a statistically superior spleen response [2]. |
The data in the table above comes from robust, global clinical trials. Here is a detailed look at their designs, which are critical for interpreting the results.
SIMPLIFY-1 (NCT01969838): This was a double-blind, multicenter, phase III non-inferiority trial [1] [2]. JAK inhibitor-naïve patients with primary or secondary MF were randomized 1:1 to receive either this compound or ruxolitinib.
SIMPLIFY-2 (NCT02101268): This was an open-label, multicenter, phase III trial [1] [2]. It enrolled patients with MF who had been previously treated with ruxolitinib and experienced an inadequate response or intolerance. Patients were randomized 2:1 to this compound or Best Available Therapy (BAT), with no washout period.
MOMENTUM (NCT04173494): This was a double-blind, multicenter, phase III trial specifically designed for symptomatic and anemic MF patients with prior JAK inhibitor exposure [2]. Patients were randomized 2:1 to this compound or danazol.
This compound's distinct clinical profile, particularly its dual benefit on spleen and anemia, stems from its unique mechanism of action, which involves the inhibition of two key pathways.
JAK1/JAK2 Inhibition: Like other JAK inhibitors, this compound targets the dysregulated JAK-STAT signaling pathway, a cornerstone of MF pathogenesis [3] [4]. This inhibition suppresses the pro-inflammatory cytokine signaling that drives disease symptoms and splenomegaly, leading to reductions in spleen size and improvements in constitutional symptoms [3] [5].
ACVR1 Inhibition: This is this compound's differentiating feature. By inhibiting Activin A Receptor, Type I (ACVR1), this compound downregulates the production of the iron-regulatory hormone hepcidin in the liver [4] [5]. Lower hepcidin levels increase iron availability for erythropoiesis in the bone marrow, which directly counteracts anemia—a common and debilitating feature of MF and a typical side effect of pure JAK inhibitors like ruxolitinib [4] [5].
The diagram below maps this dual mechanism of action to its clinical effects.
| Trial Name (Population) | Symptom Response Rate (TSS50) | Transfusion Independence (TI) Rate | Comparative Agent & Results |
|---|---|---|---|
| SIMPLIFY-1 [1] [2] [3] | 28% (in patients with baseline platelets ≤150 × 10⁹/L) | 62% (in patients with baseline platelets ≤150 × 10⁹/L) | vs. Ruxolitinib: Momelotinib showed similar symptom response and superior TI, especially in patients with thrombocytopenia [2]. |
| (JAK inhibitor-naive) | |||
| SIMPLIFY-2 [1] [4] [2] | Consistent with overall study rates in thrombocytopenic patients | Consistent with overall study rates in thrombocytopenic patients | vs. Best Available Therapy (BAT, primarily ruxolitinib): this compound showed symptom improvement while BAT led to symptom deterioration [1] [4]. |
| (JAK inhibitor-experienced) | |||
| MOMENTUM [4] [3] | Significant improvement vs. danazol | Significant improvement vs. danazol | vs. Danazol: this compound demonstrated statistically significant symptom benefit and higher rates of TI [3]. |
The data in the table above is derived from robust, randomized, Phase 3 clinical trials. Here is a detailed breakdown of their methodologies and key findings.
This compound's unique symptom control, particularly its positive impact on anemia, stems from its triple mechanism of action, which differentiates it from other JAK inhibitors like ruxolitinib and fedratinib.
An indirect treatment comparison (ITC) of Phase 2/3 trials provides insights into this compound's safety profile relative to fedratinib [4]:
The table below summarizes the key efficacy and safety data for momelotinib from its pivotal phase 3 trials and compares it with other JAK inhibitors based on their respective clinical trials [1] [2] [3].
Table 1: Comparison of JAK Inhibitors in Myelofibrosis Based on Phase 3 Trial Data
| Metric | This compound | Ruxolitinib | Fedratinib | Pacritinib |
|---|---|---|---|---|
| Key Phase 3 Trials | SIMPLIFY-1, SIMPLIFY-2, MOMENTUM [1] [3] | COMFORT-I, COMFORT-II [4] [3] | JAKARTA, JAKARTA-2 [1] [4] | PERSIST-2 [4] [5] |
| Anemia Benefit | Superior: Consistent, significant transfusion independence (TI) rates vs. comparators [1] [3] [5]. | Inferior: Can induce or exacerbate anemia; leading cause of discontinuation [3]. | Can cause anemia; not recommended in patients with low platelets [1]. | Shows some anemia benefit, though indirect comparisons favor this compound [5]. |
| Spleen Response | Non-inferior to ruxolitinib in JAKi-naive (SIMPLIFY-1); significant reduction in JAKi-exp (MOMENTUM) [1] [2]. | Standard for spleen volume reduction (SVR35) [4]. | Robust spleen volume reduction [1] [2]. | Effective in patients with severe thrombocytopenia [4]. |
| Symptom Response | Non-inferior to ruxolitinib in JAKi-naive (SIMPLIFY-1); superior to danazol in JAKi-exp (MOMENTUM) [1] [2]. | Standard for symptom burden reduction [4]. | Significant symptom burden reduction [1]. | Effective symptom control [4]. |
| Common AEs (All Grade) | Diarrhea, nausea, thrombocytopenia (mostly low grade) [1] [3]. | Anemia, thrombocytopenia [3]. | Diarrhea, nausea, vomiting, anemia [1]. | Diarrhea, nausea, thrombocytopenia, anemia [5]. |
| Hematologic AEs | Lower risk of grade 3/4 anemia and thrombocytopenia vs. fedratinib [1]. | High rates of grade 3/4 anemia and thrombocytopenia [1] [3]. | High rates of grade 3/4 anemia and thrombocytopenia [1]. | Common; indicated for patients with severe thrombocytopenia [4]. |
| GI AEs | Lower risk of diarrhea and nausea vs. fedratinib and pacritinib [1] [5]. | - | High incidence; prophylaxis recommended [1]. | High incidence of diarrhea and nausea [5]. |
Understanding the design of the key trials is crucial for interpreting the data.
Table 2: Overview of Key this compound Phase 3 Clinical Trials
| Trial Name | Phase | Design & Patient Population | Key Comparators | Primary Endpoint(s) |
|---|
| SIMPLIFY-1 [1] [3] | 3 | Randomized, double-blind trial in JAK inhibitor-naive patients (N=432). | Ruxolitinib | • Spleen Response (Non-inferiority) • Symptom Response (Non-inferiority) | | SIMPLIFY-2 [1] [3] | 3 | Randomized, open-label trial in JAK inhibitor-experienced patients (prior ruxolitinib) (N=156). | Best Available Therapy (BAT; 88.5% ruxolitinib) | • Spleen Response | | MOMENTUM [1] [2] | 3 | Randomized, double-blind trial in symptomatic and anemic patients who were JAK inhibitor-experienced (N=195). | Danazol | • Symptom Response ( superiority) • Transfusion Independence rate • Splenic Response |
This compound's unique efficacy, particularly in anemia, is due to its multi-modal mechanism of action.
Figure 1: this compound's multi-modal mechanism of action. Unlike selective JAK2 inhibitors, this compound simultaneously inhibits JAK1/JAK2 and ACVR1, leading to reduced hepcidin production and improved anemia outcomes [6] [3].
The robust data on this compound is derived from standardized trial methodologies:
For researchers and drug developers, the data underscores several key points:
Momelotinib's unique efficacy in treating MF-related anemia stems from its novel mechanism of action that targets two key signaling pathways.
The diagram below illustrates how this compound targets both JAK-STAT and hepcidin signaling pathways.
This compound's anemia benefits are consistently demonstrated across clinical trials and real-world studies, particularly in transfusion-dependent patients.
| Trial / Study Name | Study Design & Population | Transfusion Independence (TI) Rate | Spleen Volume Response (SVR35) | Symptom Response (TSS50) |
|---|
| MOMENTUM [1] | Phase 3; JAKi-exp, anemic, symptomatic MF vs Danazol | This compound: 30% Danazol: 20% | this compound: Significant vs control [1] | this compound: Significant vs control [1] | | SIMPLIFY-1 [1] [5] | Phase 3; JAKi-naïve MF vs Ruxolitinib | This compound: 67% Ruxolitinib: 49% | this compound: 26.5% Ruxolitinib: 40% | this compound: Non-inferior to Rux [1] | | SIMPLIFY-2 [4] | Phase 3; JAKi-exp MF vs Best Available Therapy (BAT) | This compound: 43% BAT: 21% | this compound: Significant vs BAT [4] | this compound: Significant vs BAT [4] | | MOMGEFIN (Real-World) [5] | Observational; JAKi-exp & naïve MF (Spain) | 27% at 3 mos; 31% at 6 mos (in TD patients) | 24% of patients | 92% of patients |
For researchers, the core experiments validating this compound's efficacy are detailed in major clinical trials.
MOMENTUM Trial Protocol (NCT04173494) [1]:
SIMPLIFY-1 Trial Protocol (NCT01969838) [1] [5]:
This compound addresses a critical unmet need in MF treatment, informing both clinical practice and future drug development.
| Trial Name | Patient Population | Comparative Arm | Transfusion Independence Rate | Spleen Response Rate (≥35% Volume Reduction) | Symptom Response Rate (≥50% TSS Reduction) |
|---|---|---|---|---|---|
| SIMPLIFY-1 [1] [2] | JAKi-naïve | Ruxolitinib | 66.5% vs 49.3% | Non-inferior | 28% vs 42% |
| SIMPLIFY-2 [1] [2] | JAKi-exposed | Best Available Therapy (BAT) | Data not fully specified in sources; BAT often includes Ruxolitinib [1] | 7% vs 6% | 26% reduction in TSS (this compound) |
| MOMENTUM [1] [2] [3] | Symptomatic & Anemic, JAKi-exposed | Danazol | Transfusion Independence rate not specified in sources; trial demonstrated improved rates vs danazol [2] | 22% vs 3% | 25% vs 9% |
This compound's unique benefit for anemia and quality of life stems from its dual mechanism of action, which goes beyond that of earlier JAK inhibitors [4] [5].
The following diagram illustrates how this dual mechanism contributes to its clinical profile:
The data in the summary table is derived from rigorous phase III clinical trials. Here is a detailed look at their designs and findings:
SIMPLIFY-1 Trial (NCT01969838)
MOMENTUM Trial (NCT04173494)
Real-World Evidence (MOMGEMFIN Study)
For researchers and clinicians, the evidence positions this compound as a critical therapeutic option with a specific quality-of-life niche:
| Analysis Setting / Population | Comparator | Key Economic Findings | Clinical Basis & Notes |
|---|---|---|---|
| Canada (JAK-inhibitor naive & experienced patients with anemia) [1] [2] | Ruxolitinib or Best Available Therapy (BAT) | Cost-saving: CAD $82,551 less in total costs. More effective: 0.058 incremental LYs; 0.043 incremental QALYs. | Patients spent more time in the transfusion-independent (TI) state (1.36 LYs vs. 1.15). Model based on SIMPLIFY-1 & SIMPLIFY-2 trials [1]. |
| Canada (JAK-inhibitor naive patients) [3] | Ruxolitinib | More costly, more effective: ICER of $245,628 per QALY vs. ruxolitinib. | A price reduction of ~27% was needed for this compound to be cost-effective at a $50,000 per QALY threshold [3]. |
| Canada (JAK-inhibitor experienced patients) [3] | BAT | More costly, more effective: Incremental costs: $30,087; incremental QALYs: 0.092. | |
| United States (Projected cost burden analysis) [4] | Ruxolitinib (in naive) or BAT (in experienced) | Projected cost and time savings vs. comparators, primarily in transfusion-dependent patients. | Analysis based on reduced transfusion needs in the 24-week SIMPLIFY-1 & SIMPLIFY-2 trials [4]. |
The economic models are primarily built on data from two pivotal Phase 3 clinical trials. The core outcomes and definitions used in these trials are crucial for interpreting the cost-effectiveness results.
The Markov models used in the analyses track patients through specific health states related to their transfusion needs, which are key drivers of costs and quality of life [3] [1]:
This compound's distinctive cost-effectiveness profile, particularly in patients with anemia, is linked to its unique mechanism of action, which addresses a key unmet need in myelofibrosis treatment. The following diagram illustrates how it targets multiple pathways.
As shown in the diagram, this compound has a dual mechanism:
The available information highlights several areas where comparative data is lacking, which is important for a full objective comparison.
I hope this structured overview provides a solid foundation for your comparative guide. The economic value of this compound appears most pronounced in myelofibrosis patients with anemia, primarily driven by its unique ability to reduce transfusion dependence.